Quinoline-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBMUOLGIDEIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588494 | |
| Record name | Quinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-84-2 | |
| Record name | 5-Quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinoline-5-sulfonyl Chloride: A Keystone Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline-5-sulfonyl Chloride
This compound (CAS No. 102878-84-2) is a pivotal heterocyclic building block in medicinal chemistry, most notably for its integral role in the synthesis of a class of drugs known as Rho-kinase (ROCK) inhibitors. The quinoline scaffold itself is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of biological activities.[1] The addition of the highly reactive sulfonyl chloride group at the 5-position of the quinoline ring system creates a versatile intermediate, primed for the construction of complex sulfonamide-containing molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical application in the development of targeted therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and the characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 102878-84-2 | [2] |
| Molecular Formula | C₉H₆ClNO₂S | [2] |
| Molecular Weight | 227.67 g/mol | [2] |
| Appearance | Pale Beige Solid | [3] |
| Melting Point | 91-95 °C | [3] |
| Boiling Point | 355.9±17.0 °C (Predicted) | [3] |
| Density | 1.483±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO.[3] Due to the reactive nature of the sulfonyl chloride group, it is susceptible to hydrolysis in protic solvents like water and alcohols. Its low solubility in water can, however, be advantageous in certain synthetic procedures, protecting it from rapid hydrolysis.[4] It is generally soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), which are common solvents for its reactions. | |
| InChI Key | IGBMUOLGIDEIJH-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved via a Sandmeyer-type reaction starting from 5-aminoquinoline. This method offers a reliable and scalable route to this important intermediate.
Reaction Scheme: Synthesis from 5-Aminoquinoline
Caption: Synthesis of this compound from 5-aminoquinoline.
Detailed Experimental Protocol: Synthesis from 5-Aminoquinoline
This protocol is based on established methodologies for the diazotization of aromatic amines and subsequent sulfonyl chloride formation.[4][5]
Materials:
-
5-Aminoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-aminoquinoline in concentrated hydrochloric acid.
-
Cool the mixture to between -10 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.[5]
-
-
Sulfonylchlorination:
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid, catalyzed by a small amount of copper(I) chloride. This is achieved by bubbling SO₂ gas through the acetic acid at 10-25 °C.
-
Cool the SO₂/acetic acid solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the SO₂/acetic acid mixture. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the gas evolution ceases.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a larger beaker containing a mixture of ice and water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford the final product as a pale beige solid.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity. The expected yield for this reaction is typically high, often exceeding 80%.[5]
Reactivity and Mechanism: The Sulfonylation of Amines
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride functional group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the sulfonamide.
Caption: General mechanism for the formation of sulfonamides.
The causality behind this reaction choice is the robust and high-yielding nature of sulfonamide bond formation. The presence of a base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Application in Drug Discovery: Synthesis of ROCK Inhibitors
This compound is a key precursor for the synthesis of isoquinoline-based ROCK inhibitors, a class of drugs with therapeutic potential in cardiovascular diseases, glaucoma, and neurological disorders.[6] A prominent example is Fasudil, an isoquinoline sulfonamide derivative. While Fasudil itself is derived from isothis compound, the synthetic principles are directly applicable to quinoline-based analogs.
Illustrative Synthetic Workflow: Synthesis of a Quinoline-based ROCK Inhibitor
The synthesis involves the coupling of this compound with a suitable amine, often a cyclic amine like homopiperazine in the case of Fasudil analogs.
Caption: Synthetic workflow for a quinoline-based ROCK inhibitor.
Step-by-Step Protocol: Synthesis of a Quinoline-5-sulfonamide Derivative
This generalized protocol illustrates the coupling reaction.[7]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., homopiperazine)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the amine and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add the this compound solution dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove excess amine and triethylamine hydrochloride.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
-
Self-Validation: The identity and purity of the final sulfonamide product should be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
Characterization and Spectral Data
Accurate characterization of this compound is crucial for quality control and for confirming the structure of its derivatives.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | The ¹H NMR spectrum of the quinoline ring system typically shows complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns. The proton at the C4 position is expected to be a doublet of doublets due to coupling with H2 and H3. Protons on the benzene portion of the ring will also show distinct splitting patterns. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group. |
| ¹³C NMR | The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the sulfonyl chloride group (C5) will be deshielded and appear at a characteristic downfield chemical shift. Carbons in the pyridine ring (C2, C3, C4, C8a) will have different chemical shifts compared to those in the benzene ring (C5, C6, C7, C8, C4a) due to the influence of the nitrogen atom. |
| FTIR (cm⁻¹) | The FTIR spectrum will show strong characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric S=O stretch) and 1180-1160 cm⁻¹ (symmetric S=O stretch). Aromatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[8] |
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[9]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. It is hygroscopic and should be stored under an inert atmosphere.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry, particularly for the synthesis of ROCK inhibitors and other biologically active sulfonamides. Its synthesis from readily available starting materials and its predictable reactivity make it an important tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. This guide has provided a detailed technical overview to support researchers in their endeavors to utilize this key building block for the advancement of novel therapeutics.
References
- Preparation method of this compound. CN103724263A.
- Synthesis and preparation method of fasudil hydrochloride. CN102603715A.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Benchchem.
- SAFETY D
- This compound. CymitQuimica.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- This compound | CAS 102878-84-2. Santa Cruz Biotechnology.
- 8-Quinolinesulfonyl chloride 18704-37-5 wiki. Guidechem.
- CAS 102878-84-2 | this compound Supplier. Clinivex.
- 8-Quinolinesulfonyl chloride 98%. Sigma-Aldrich.
- 102878-84-2|this compound|BLD Pharm.
-
This compound | C9H6ClNO2S | CID 16787232. PubChem. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- This compound | 102878-84-2. ChemicalBook.
- Isothis compound hydrochloride. AK Scientific, Inc.
- Synthesis of Fasudil hydrochloride.
- A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. Journal of Clinical Medicine.
- The Physical and Chemical Properties of Quinoline.
- Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Cellular and Molecular Life Sciences.
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- Rho Kinase (ROCK) Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry.
- A review on ROCK-II inhibitors: From molecular modelling to synthesis. Bioorganic & Medicinal Chemistry Letters.
- 8-Quinolinesulfonyl chloride. CAS Common Chemistry.
- 8-Quinolinesulfonyl Chloride. Tokyo Chemical Industry.
- 8-Quinolinesulfonyl Chloride, 5G. Lab Pro Inc.
- Quinoline-8-sulfonyl Chloride | 18704-37-5. Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY D
- FM25759 - Safety D
- Rho kinase inhibitor. Wikipedia.
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Molecules.
- Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Experimental Pharmacology.
- Recent advances in the development of Rho kinase inhibitors (2015–2021). Archiv der Pharmazie.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Quinoline. Wikipedia.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- QUINOLINE-8-SULFONIC ACID SODIUM SALT(70086-60-1) 1H NMR spectrum. ChemicalBook.
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Molecular Architecture and Synthetic Protocols: Quinoline-5-sulfonyl Chloride
[1]
Executive Summary
Quinoline-5-sulfonyl chloride (CAS: 102878-84-2) represents a critical pharmacophore in medicinal chemistry, serving as a high-value intermediate for the synthesis of sulfonamide-based therapeutics.[1][2] Unlike its more ubiquitous isomer, quinoline-8-sulfonyl chloride, the 5-isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in the development of kinase inhibitors, antibacterial agents, and 5-HT receptor antagonists.
This technical guide provides a rigorous analysis of the molecule’s structural properties, validated synthetic pathways, and spectroscopic signatures, designed to support researchers in optimizing lead generation and chemical probe development.
Part 1: Molecular Specification & Fundamental Architecture
The quinoline scaffold consists of a benzene ring fused to a pyridine ring. In This compound , the sulfonyl chloride functional group (
Core Data Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 102878-84-2 |
| Molecular Formula | |
| Molecular Weight | 227.67 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 91–95 °C (varies by purity/polymorph) |
| Solubility | Soluble in DCM, THF, Acetone; Hydrolyzes in Water |
| Storage | < 4°C, Hygroscopic, Store under Argon/Nitrogen |
Structural Visualization
The following diagram illustrates the atomic numbering and the steric environment of the 5-sulfonyl group. Note the proximity of the nitrogen lone pair (N1) relative to the C5 position, which influences electronic distribution but is spatially distant enough to allow independent functionalization.
Part 2: Synthetic Pathways and Mechanistic Insights
Achieving regioselectivity is the primary challenge in synthesizing this compound. Direct chlorosulfonation of quinoline typically yields a mixture of the 5- and 8-isomers due to the electronic directing effects of the nitrogen atom in strong acid.
Method A: The Diazonium Route (High Purity)
This is the preferred method for pharmaceutical applications requiring high regiochemical purity. It utilizes 5-aminoquinoline as a starting material, ensuring the sulfonyl group is installed exclusively at the C5 position via a Sandmeyer-type reaction.
-
Diazotization: 5-Aminoquinoline is treated with sodium nitrite (
) in concentrated HCl at 0°C to form the diazonium salt. -
Chlorosulfonylation: The diazonium species reacts with sulfur dioxide (
) in the presence of Copper(I) or Copper(II) chloride in acetic acid. This displaces the diazo group with the sulfonyl chloride moiety.
Method B: Direct Chlorosulfonation (Industrial/Bulk)
Reaction of quinoline with excess chlorosulfonic acid (
-
Mechanism: Electrophilic aromatic substitution.
-
Drawback: The protonated quinolinium ring directs substitution to positions 5 and 8. Separation of the 5-isomer from the 8-isomer requires tedious fractional crystallization or chromatography.
Synthetic Workflow Visualization
Part 3: Spectroscopic Characterization
Identification of the 5-isomer relies on distinguishing the splitting patterns of the benzene ring protons from those of the 8-isomer.
NMR Signature (
NMR, 400 MHz,
)
The sulfonyl chloride group is strongly electron-withdrawing, causing significant downfield shifts (deshielding) of the adjacent protons.
| Proton | Approx. Shift ( | Multiplicity | Structural Assignment |
| H-2 | 9.10 – 9.15 | dd | Pyridine ring (adjacent to N, most deshielded) |
| H-4 | 8.60 – 8.70 | d | Pyridine ring (peri-position to C5) |
| H-8 | 8.35 – 8.45 | d | Benzene ring |
| H-6 | 8.20 – 8.30 | dd | Benzene ring (ortho to |
| H-7 | 7.80 – 7.90 | t/dd | Benzene ring (meta to |
| H-3 | 7.60 – 7.70 | dd | Pyridine ring |
Key Diagnostic Feature: In the 5-isomer, H-4 and H-6 are significantly deshielded due to the proximity of the sulfonyl group. In the 8-isomer, the deshielding effect is most pronounced on H-7 and H-2.
Infrared (IR) Spectroscopy[1]
-
Asymmetric
stretch: 1370–1390 -
Symmetric
stretch: 1170–1190 -
C-H stretch (aromatic): 3050–3100
Part 4: Applications in Drug Discovery
This compound acts as a versatile "warhead" or scaffold linker in several therapeutic classes.
1. Kinase Inhibitors
The quinoline core mimics the purine ring of ATP, allowing it to bind to the ATP-binding cleft of protein kinases. The sulfonyl group provides a rigid linker to extend substituents into the solvent-accessible region or hydrophobic pockets.
-
Example: Derivatization with piperazines or morpholines to improve solubility and pharmacokinetic profiles.
2. Antibacterial Sulfonamides
Sulfonamides derived from this scaffold have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by inhibiting dihydropteroate synthase (DHPS), similar to traditional sulfa drugs but with an altered resistance profile due to the bulky quinoline lipophilicity.
3. 5-HT Receptor Antagonists
Substituted quinoline-5-sulfonamides have been investigated as antagonists for serotonin receptors (5-HT6), targeting CNS disorders such as cognitive impairment and anxiety.
Part 5: Handling and Stability Protocols
Safety Warning: this compound is corrosive and causes severe skin burns and eye damage. It is a lachrymator.
-
Moisture Control: The compound is sensitive to hydrolysis.[2] It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) at temperatures below 4°C.
-
Reaction Conditions: When using as a reagent, ensure all solvents (DCM, THF, DMF) are anhydrous. Use a non-nucleophilic base (e.g., Triethylamine, DIPEA) to scavenge the HCl byproduct generated during sulfonamide formation.
-
Quenching: Quench unused reagent with a dilute sodium bicarbonate solution to neutralize the acid and hydrolyze the chloride safely.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16787232, this compound. Retrieved from [Link]
-
American Chemical Society (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts. (Contextual reference for Method A). Retrieved from [Link][3]
-
ResearchGate (2016). Synthesis and antimicrobial activity of quinoline-5-sulfonamide derivatives. Retrieved from [Link]
5-Quinolinesulfonyl Chloride: Physical Properties & Technical Guide
This guide provides a rigorous technical analysis of 5-Quinolinesulfonyl Chloride (5-QSC) . It is designed for researchers requiring precise physicochemical data, synthesis workflows, and handling protocols for drug development and organic synthesis.
Executive Summary
5-Quinolinesulfonyl chloride (5-QSC) is a critical heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals, including COMT inhibitors (for Parkinson’s disease) and antimicrobial agents .
Critical Distinction: Unlike its regioisomer 8-quinolinesulfonyl chloride , which is widely used as a fluorescent derivatizing agent for amines, 5-QSC is predominantly utilized as a pharmacophore scaffold . While it possesses intrinsic fluorescence characteristic of the quinoline core, its primary utility lies in its electrophilic reactivity for introducing the quinoline moiety into bioactive molecules.[1]
Chemical Identity & Structural Analysis[2][3][4]
| Attribute | Detail |
| IUPAC Name | Quinoline-5-sulfonyl chloride |
| CAS Registry Number | 102878-84-2 |
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol |
| SMILES | ClS(=O)(=O)c1cccc2cccnc12 |
| Structural Feature | Electrophilic sulfonyl chloride group at the C5 position of the quinoline ring.[2][3] |
Structural Visualization
The following diagram illustrates the core structure and the numbering system to distinguish it from the 8-isomer.
Figure 1: Structural decomposition of 5-QSC highlighting the reactive center.
Physical Characteristics Profile
The following data aggregates experimental values and high-confidence predictive models.
Table 1: Physicochemical Properties
| Property | Value / Range | Source/Note |
| Physical State | Solid (Crystalline Powder) | Standard conditions |
| Appearance | Pale Beige to Off-White | Oxidizes/darkens upon air exposure |
| Melting Point | 91 – 95 °C | Experimental [1][2] |
| Boiling Point | ~356 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | ~1.48 g/cm³ | Predicted |
| Solubility | Soluble in DCM, CHCl₃, THF, DMSO | Reacts with protic solvents (MeOH, H₂O) |
| Hygroscopicity | High | Hydrolyzes to sulfonic acid in moist air |
Solubility & Solvent Compatibility[1][5]
-
Recommended Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[1]
-
Incompatible Solvents: Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines (unless intended as reactants).[1]
-
Stability Note: Solutions in DMSO should be used immediately as sulfonyl chlorides can slowly decompose in polar aprotic solvents over time.[1]
Synthesis & Reactivity Workflows
Synthesis Pathway
Direct chlorosulfonation of quinoline often yields a mixture favoring the 8-isomer. High-purity 5-QSC is best synthesized via diazotization of 5-aminoquinoline (Sandmeyer-type reaction).
Figure 2: Synthesis of 5-QSC via the Meerwein reaction pathway.
Reactivity: Sulfonamide Formation
The primary application of 5-QSC is the formation of sulfonamides.[4][5] This reaction is sensitive to moisture.[1][6]
Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur atom, followed by the elimination of chloride.[1]
Protocol 1: General Sulfonylation Procedure
-
Reagents: 5-QSC (1.0 equiv), Amine (1.0–1.2 equiv), Triethylamine (TEA) or DIPEA (2.0 equiv).
-
Solvent: Anhydrous DCM or THF.[1]
-
Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the amine and base (TEA) in anhydrous DCM under nitrogen. Cool to 0°C.[1]
-
Addition: Dissolve 5-QSC in a minimum volume of DCM and add dropwise to the amine solution. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (often 50% EtOAc/Hexane) or LC-MS.
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1][7]
-
Purification: Flash column chromatography.
Quality Control & Stability Assessment
Purity Assessment (Hydrolysis Method)
Since 5-QSC is unstable on many LC-MS columns (due to hydrolysis in aqueous mobile phases), a derivatization check is the most robust purity assay.
Self-Validating Protocol:
-
Take a small aliquot (~10 mg) of 5-QSC.
-
React immediately with excess morpholine or benzylamine in DCM.[1]
-
Analyze the resulting stable sulfonamide via HPLC/LC-MS.
-
Interpretation: The ratio of Sulfonamide (Active) to Sulfonic Acid (Hydrolyzed impurity) represents the effective purity of the reagent.[1]
Storage & Handling[1]
-
Moisture Sensitivity: CRITICAL . The chloride leaving group is highly susceptible to hydrolysis, forming 5-quinolinesulfonic acid (MP > 300°C, insoluble in DCM).
-
Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen). Desiccator storage is mandatory.[1]
-
Visual Indicator: If the pale beige solid turns green or develops a sharp acidic odor (HCl gas), significant decomposition has occurred.[1]
Spectroscopic Signature
-
UV-Vis: Absorption maxima typically around 230 nm and 310 nm (characteristic of the quinoline core).
-
Fluorescence: While 5-sulfonamides are fluorescent, they are generally less intense than 8-sulfonamides (Dansyl derivatives). The fluorescence is often pH-dependent due to the protonation of the quinoline nitrogen (pKa ~ 4-5).
-
1H NMR (CDCl₃, 400 MHz):
-
Expect aromatic signals in the range of 7.5 – 9.2 ppm .
-
The proton at C2 (adjacent to Nitrogen) is typically the most deshielded doublet (~9.0–9.2 ppm).[1]
-
The proton at C6 (ortho to sulfonyl) will show significant downfield shifting due to the electron-withdrawing -SO₂Cl group.
-
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives. (Referenced for sulfonylation protocols).[1][2][7][6][8] Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Quinoline-5-sulfonyl Chloride
This guide provides a comprehensive exploration of the spectroscopic properties of quinoline-5-sulfonyl chloride, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers not only a repository of spectroscopic data but also delves into the underlying principles and practical methodologies for its characterization. We will examine the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing expert interpretation and field-proven insights into the experimental choices and potential challenges.
Introduction: The Significance of this compound
Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of a sulfonyl chloride group at the 5-position of the quinoline ring system creates a highly reactive and versatile intermediate. This functional group can be readily converted into a wide range of sulfonamides, sulfonate esters, and other derivatives, making it a valuable building block for the synthesis of novel compounds with diverse biological activities.[1] Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products.
Synthesis and Structural Validation Workflow
The synthesis of this compound can be achieved through various methods, with a common approach being the diazotization of 5-aminoquinoline followed by a sulfonyl chlorination reaction. A thorough spectroscopic analysis is crucial to confirm the successful synthesis and purity of the product.
Caption: A generalized workflow for the synthesis and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] Due to the reactive nature of the sulfonyl chloride moiety, care must be taken in sample preparation to avoid hydrolysis. Anhydrous deuterated solvents, such as chloroform-d (CDCl₃), are recommended.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring. The electron-withdrawing nature of the sulfonyl chloride group will significantly influence the chemical shifts of the protons, particularly those on the same ring. Based on data from analogous compounds, the predicted ¹H NMR spectrum is as follows:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| H-2 | ~8.9 | dd | J = 4.2, 1.7 | Downfield shift due to proximity to the nitrogen atom. |
| H-3 | ~7.4 | dd | J = 8.2, 4.2 | Shielded relative to H-2 and H-4. |
| H-4 | ~8.2 | dd | J = 8.2, 1.7 | Downfield shift due to deshielding by the nitrogen and the sulfonyl chloride group. |
| H-6 | ~8.0 | d | J = 7.5 | Significant downfield shift due to the ortho-position relative to the strongly electron-withdrawing SO₂Cl group. |
| H-7 | ~7.8 | t | J = 8.0 | Downfield shift, but less pronounced than H-6 and H-8. |
| H-8 | ~8.4 | d | J = 8.5 | Downfield shift due to the peri-interaction and electronic effect of the SO₂Cl group. |
The predicted spectrum is based on the known values for unsubstituted quinoline and the expected deshielding effects of the sulfonyl chloride group.[1] The protons on the benzene ring (H-6, H-7, H-8) are expected to be shifted significantly downfield compared to the parent quinoline molecule.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide a "carbon fingerprint" of the molecule, with nine distinct signals expected for the nine carbon atoms of the quinoline ring. The carbon atom directly attached to the sulfonyl chloride group (C-5) will be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~151 | Proximity to nitrogen. |
| C-3 | ~122 | Shielded relative to C-2 and C-4. |
| C-4 | ~136 | Deshielded by nitrogen. |
| C-4a | ~129 | Bridgehead carbon. |
| C-5 | ~138 | Strong deshielding by the directly attached SO₂Cl group. |
| C-6 | ~128 | Deshielded by the adjacent SO₂Cl group. |
| C-7 | ~130 | Less affected by the SO₂Cl group. |
| C-8 | ~132 | Deshielded by the SO₂Cl group. |
| C-8a | ~149 | Bridgehead carbon, adjacent to nitrogen. |
These predictions are based on the established ¹³C NMR data for quinoline and the anticipated electronic effects of the sulfonyl chloride substituent.[2]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of anhydrous CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and is used as a reference (0.00 ppm).[1]
-
Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher). Standard pulse programs are generally sufficient. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be employed.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.[3] For this compound, the key diagnostic signals will be those corresponding to the sulfonyl chloride group and the aromatic quinoline ring system.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the quinoline ring. |
| ~1600, 1580, 1500 | Medium-Strong | C=C and C=N stretching | Typical aromatic ring vibrations of the quinoline system. |
| ~1370-1350 | Strong | Asymmetric S=O stretch | A characteristic and strong absorption for sulfonyl chlorides.[3] |
| ~1180-1160 | Strong | Symmetric S=O stretch | Another characteristic and strong absorption for sulfonyl chlorides.[3] |
| ~830-750 | Strong | C-H out-of-plane bending | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic rings. |
| ~600-500 | Medium | S-Cl stretch | Characteristic absorption for the sulfur-chlorine bond. |
The two strong bands for the S=O stretching are the most definitive indicators of the sulfonyl chloride group.
Experimental Protocol for IR Spectroscopy
Due to the reactivity of this compound, care must be taken to minimize exposure to atmospheric moisture.
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry a small amount of spectroscopic grade KBr.
-
In a dry environment (e.g., a glove box or under a stream of dry nitrogen), grind a small amount of this compound with the dry KBr using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition: Immediately acquire the IR spectrum. A background spectrum of the empty sample compartment should be run first.
Caption: Workflow for preparing a KBr pellet for IR analysis of a moisture-sensitive compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum and Fragmentation
The nominal molecular weight of this compound (C₉H₆ClNO₂S) is 227 g/mol . The high-resolution mass should be consistent with this formula. The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak) and one sulfur atom.
Key Predicted Fragment Ions:
-
m/z 227/229: Molecular ion peak ([M]⁺˙) showing the characteristic 3:1 isotopic ratio for chlorine.
-
m/z 128: Loss of the sulfonyl chloride radical (·SO₂Cl), resulting in the quinolinyl cation. This is expected to be a prominent peak.
-
m/z 127: Loss of HCl and SO₂, a possible rearrangement and fragmentation pathway.
-
m/z 101: Loss of HCN from the m/z 128 fragment.
A Note on Electrospray Ionization (ESI): When using ESI-MS, particularly in the presence of protic solvents, there is a high probability of observing the hydrolyzed product, quinoline-5-sulfonic acid, at m/z 226 ([M-Cl+OH+H]⁺).[4] This is an important consideration during analysis, as the molecular ion of the sulfonyl chloride itself may be weak or absent.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Ionization Method: Depending on the available instrumentation, either Electron Ionization (EI) or a soft ionization technique like ESI or APCI can be used. EI is more likely to show fragmentation, while ESI may favor the observation of the molecular ion (or its hydrolyzed product).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-300).
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy is invaluable for confirming the presence of the key sulfonyl chloride functional group. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By understanding the predicted spectroscopic data and employing the appropriate experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the success of their research and development endeavors.
References
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Dampc, B., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3984. Available at: [Link]
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TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. Available at: [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
PubChem. (n.d.). 8-Quinolinesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
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-
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An In-Depth Technical Guide to the Stability and Degradation Pathways of Quinoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-5-sulfonyl chloride is a pivotal reagent and intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its reactivity, which also dictates its stability profile. This guide provides a comprehensive examination of the stability of this compound and delineates its primary degradation pathways. By synthesizing established principles of sulfonyl chloride chemistry with the known behavior of the quinoline scaffold, this document offers a predictive and practical framework for handling, storing, and analyzing this important chemical entity. We will explore the mechanistic underpinnings of its degradation under various stress conditions, including hydrolysis, thermolysis, and photolysis, and provide detailed protocols for conducting forced degradation studies to identify and quantify potential degradants.
Introduction: The Dichotomy of Reactivity and Stability
This compound (QSC) belongs to the class of sulfonyl chlorides, which are renowned for their high electrophilicity at the sulfur atom. This reactivity is the cornerstone of their synthetic utility, enabling the formation of sulfonamides, sulfonates, and other sulfur-containing functionalities.[1] However, this inherent reactivity also renders them susceptible to degradation, primarily through nucleophilic attack. The quinoline moiety, a fused aromatic heterocycle, introduces additional chemical complexities, including potential sites for electrophilic and nucleophilic substitution, and contributes to the molecule's photochemical properties.[2][3]
Understanding the stability of QSC is not merely an academic exercise; it is a critical aspect of its practical application. For process chemists, knowledge of degradation pathways informs the optimization of reaction conditions to maximize yield and purity. For analytical scientists, it is the basis for developing stability-indicating methods for quality control. And for drug development professionals, a thorough understanding of potential degradants is a regulatory imperative to ensure the safety and efficacy of the final drug product.
This guide will deconstruct the factors governing the stability of QSC and provide a framework for its systematic investigation.
Core Stability Profile of this compound
The stability of this compound is primarily dictated by the susceptibility of the sulfonyl chloride group to nucleophilic attack and the integrity of the quinoline ring system under various environmental stressors.
Hydrolytic Stability: The Predominant Degradation Pathway
The most significant degradation pathway for this compound is hydrolysis, which leads to the formation of the corresponding quinoline-5-sulfonic acid. This reaction is facile and is a key consideration for the handling and storage of the compound.
The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis, allowing for their preparation in aqueous media under certain conditions.[4] However, for the purpose of ensuring stability, exposure to moisture should be minimized.
The rate of hydrolysis is significantly influenced by the pH of the medium. Under neutral and alkaline conditions, the hydrolysis of aromatic sulfonyl chlorides proceeds readily.[5] The solubility of the parent quinoline molecule is known to be pH-dependent, with increased solubility at lower pH values due to the protonation of the quinoline nitrogen (pKa ≈ 4.9).[6][7] This suggests that the hydrolytic degradation of QSC may also be pH-dependent, although the protonation state of the quinoline ring could also influence the electrophilicity of the sulfonyl chloride group.
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed primary hydrolytic degradation of this compound.
A recent study on 8-hydroxythis compound confirmed the formation of the corresponding sulfonic acid as a result of hydrolysis during mass spectrometry analysis, providing direct evidence for this degradation pathway in a closely related analogue.[8]
Thermal Stability
While sulfonyl chlorides are generally considered to be thermally stable, the presence of the quinoline ring introduces the potential for more complex thermal degradation pathways. Studies on the thermal degradation of related quinoline compounds, such as quinclorac, have shown that significant degradation occurs at elevated temperatures (e.g., 54°C over 14 weeks).[9] For this compound, it is plausible that prolonged exposure to high temperatures could lead to decomposition, potentially involving the quinoline ring itself. However, under typical storage and reaction conditions, significant thermal degradation is less likely to be the primary stability concern compared to hydrolysis.
Photostability
The quinoline ring system is known to be photosensitive. Studies on the photodegradation of quinoline in water have shown that it degrades upon exposure to sunlight, with the rate being influenced by pH and the presence of hydroxyl radical producers.[10] The identified photoproducts of quinoline include hydroxylated derivatives such as 2-hydroxyquinoline and 8-hydroxyquinoline.[10] It is therefore reasonable to assume that this compound will also exhibit photosensitivity. The absorption of UV light by the quinoline chromophore could lead to the formation of excited states that can undergo various reactions, including cleavage of the C-S bond or reactions involving the aromatic rings.
Potential Photodegradation Reactions:
-
Homolytic Cleavage: The C-S bond could undergo homolytic cleavage to generate a quinolinyl radical and a sulfonyl chloride radical.
-
Ring Modification: Photochemical reactions could lead to hydroxylation or other modifications of the quinoline ring, similar to the parent compound.
Elucidation of Degradation Pathways: A Forced Degradation Approach
Forced degradation studies are an indispensable tool for identifying potential degradation products and elucidating degradation pathways.[11] These studies involve subjecting the compound of interest to stress conditions that are more severe than those it would encounter during normal handling and storage.
Designing a Forced Degradation Study for this compound
A comprehensive forced degradation study for this compound should include the following stress conditions:
| Stress Condition | Proposed Experimental Parameters | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at room temperature and 60°C | Quinoline-5-sulfonic acid |
| Basic Hydrolysis | 0.1 M NaOH at room temperature | Quinoline-5-sulfonic acid |
| Oxidative Degradation | 3% H₂O₂ at room temperature | N-oxides, hydroxylated quinolines |
| Thermal Degradation | Solid state at 60°C and 80°C | Complex mixture of decomposition products |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm and 365 nm) | Hydroxylated quinolines, ring-opened products |
Rationale for Experimental Choices:
-
Acidic and Basic Conditions: These conditions are chosen to probe the pH-dependent hydrolysis of the sulfonyl chloride group.[11]
-
Oxidative Conditions: Hydrogen peroxide is a common oxidant used in forced degradation studies to simulate oxidative stress.[12]
-
Thermal Stress: Elevated temperatures are used to accelerate thermal decomposition processes.[9]
-
Photolytic Stress: Exposure to UV light is critical for assessing the photosensitivity of the quinoline moiety.[10]
Analytical Methodology for Degradation Product Identification
A combination of analytical techniques is essential for the separation, identification, and quantification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products. A stability-indicating method should be developed and validated to ensure that all significant degradants are resolved from the main peak and from each other.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification of degradation products. By providing the molecular weight and fragmentation patterns of the eluted peaks, it allows for the structural elucidation of the degradants.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation followed by NMR analysis is often necessary.
Workflow for a Forced Degradation Study:
Caption: Experimental workflow for a forced degradation study of this compound.
Practical Recommendations for Handling and Storage
Based on the stability profile of this compound, the following recommendations are crucial for maintaining its integrity:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The use of an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent exposure to moisture and oxygen.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Selection: When used in reactions, ensure that the solvents are anhydrous to prevent premature hydrolysis.
Conclusion
The stability of this compound is a critical parameter that influences its successful application in research and development. This technical guide has provided a comprehensive overview of its stability profile, with a primary focus on its susceptibility to hydrolysis. The proposed degradation pathways and the detailed methodology for conducting forced degradation studies offer a robust framework for scientists to proactively manage the stability of this important reagent. By understanding the interplay between the reactive sulfonyl chloride group and the quinoline scaffold, researchers can implement appropriate handling and storage procedures, develop reliable analytical methods, and ultimately, ensure the quality and integrity of their scientific endeavors.
References
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Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. [Link]
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Zhang, T., et al. (2018). Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(4), 48-55. [Link]
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Chem-Impex. (n.d.). Isoquinoline-5-sulfonic acid. Chem-Impex. [Link]
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Avdeef, A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules, 24(4), 806. [Link]
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MDPI. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic addition to quinolines and isoquinolines. Organic Chemistry Portal. [Link]
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Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804. [Link]
- Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
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MDPI. (2022). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. [Link]
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MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
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PMC. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. PMC. [Link]
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PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
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ResearchGate. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]
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Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]
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University of Chemistry and Technology, Prague. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. University of Chemistry and Technology, Prague. [Link]
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BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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ResearchGate. (2020). A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis. ResearchGate. [Link]
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YouTube. (2020). Reactivity of Quinoline. YouTube. [Link]
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Molecules. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules. [Link]
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Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
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SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
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ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]
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Science Publications. (2014). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]
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Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. [Link]
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SIELC Technologies. (2018). Quinoline-5-sulphonic acid. SIELC Technologies. [Link]
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Chromatography Forum. (2012). Forced degradation studies. Chromatography Forum. [Link]
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ResearchGate. (2020). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. ResearchGate. [Link]
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PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]
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PubMed. (2022). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. [Link]
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MDPI. (2022). Comparison of the Degradation Performance of Seven Different Choline Chloride-Based DES Systems on Alkaline Lignin. MDPI. [Link]
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ResearchGate. (2022). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. ResearchGate. [Link]
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PMC. (2023). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. PMC. [Link]
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Quinoline-5-sulfonyl chloride and its isomers (e.g., 8-quinolinesulfonyl chloride)
A Critical Analysis of Synthesis, Reactivity, and Pharmacological Applications
Executive Summary
Quinoline-5-sulfonyl chloride (5-QSC ) and its regioisomer, 8-quinolinesulfonyl chloride (8-QSC ), represent a class of "privileged scaffolds" in organic synthesis and chemical biology. While chemically similar, their applications diverge significantly due to the positional relationship between the sulfonyl group and the quinoline nitrogen.
5-QSC is primarily utilized as a robust fluorogenic derivatizing agent for amines, offering high stability and distinct Stokes shifts. In contrast, 8-QSC is chemically unique due to the peri-positioning of the nitrogen, enabling it to function as a zinc-chelating sensor precursor (e.g., TSQ) and a specialized coupling agent in oligonucleotide synthesis. This guide provides an in-depth technical analysis of their production, reactivity profiles, and experimental deployment.
Chemical Architecture & Comparative Properties
The utility of these isomers is dictated by their electronic and steric environments. The critical distinction lies in the N-C8-SO2 interaction in the 8-isomer, which is absent in the 5-isomer.
| Feature | This compound (5-QSC) | 8-Quinolinesulfonyl Chloride (8-QSC) |
| CAS Number | 102878-84-2 | 18704-37-5 |
| Molecular Structure | Sulfonyl group at C5 (para to N-ring fusion) | Sulfonyl group at C8 (adjacent to N) |
| Reactivity Profile | Standard electrophile; forms stable sulfonamides. | High reactivity; prone to forming inner salts. |
| Fluorescence | High quantum yield upon amide formation. | Weak native fluorescence; highly fluorescent upon Zn²⁺ chelation. |
| Primary Utility | HPLC derivatization, MedChem scaffold. | Zn²⁺ sensing, Oligonucleotide coupling. |
| Solubility | Soluble in DCM, Acetone, Acetonitrile. | Soluble in DCM; hydrolyzes rapidly in water. |
Mechanistic Insight (The "Zinc Switch"): In 8-QSC derivatives (sulfonamides), the quinoline nitrogen lone pair can quench fluorescence via Photoinduced Electron Transfer (PET). However, upon binding Zn²⁺, this lone pair is engaged in chelation, abolishing PET and "switching on" strong fluorescence. This mechanism is the foundation of TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) sensors. 5-QSC derivatives lack this geometry and are constitutively fluorescent.
Synthesis & Manufacturing Strategy
The synthesis of quinoline sulfonyl chlorides relies on Electrophilic Aromatic Substitution (EAS). The quinoline ring is deactivated by the nitrogen, directing electrophilic attack primarily to the 5- and 8-positions of the carbocyclic ring.[1]
2.1. Reaction Pathway
The standard industrial route utilizes chlorosulfonic acid (
Caption: Electrophilic chlorosulfonation of quinoline yielding 5- and 8- isomers.
2.2. Validated Synthesis Protocol (Chlorosulfonic Acid Route)
Note: This reaction is extremely exothermic. All steps must be performed in a fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl₂).
-
Charging: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to 0°C using an ice-salt bath.
-
Addition: Add Quinoline (1.0 equiv) dropwise over 30-60 minutes. Critical: Keep internal temperature <10°C to prevent charring.
-
Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 100-120°C for 2-4 hours. Evolution of HCl gas indicates reaction progress.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Safety: This step releases massive heat and HCl fumes.
-
-
Isolation:
-
8-QSC: typically precipitates as a solid. Filter, wash with cold water, and dry.
-
5-QSC: May remain in the filtrate or coprecipitate.[2] Extract the aqueous phase with Dichloromethane (DCM).
-
-
Purification: Recrystallize from benzene/petroleum ether or purify via flash column chromatography (Hexane/EtOAc) to separate isomers.
Analytical Applications: Fluorescence Derivatization
This compound is a powerful tool for the HPLC analysis of amines, amino acids, and polyamines.
3.1. Mechanism of Action
5-QSC reacts with primary and secondary amines to form stable sulfonamides. The rigidification of the fluorophore and the removal of the electron-withdrawing chloride group result in a compound with high quantum yield.
Key Advantages over Dansyl Chloride:
-
Steric Profile: Less bulky than the naphthalene ring of Dansyl, allowing reaction with sterically hindered amines.
-
Spectral Distinctness: Different excitation/emission maxima allow for multiplexing.
3.2. Derivatization Workflow
This protocol is self-validating: the disappearance of the chloride peak and appearance of the sulfonamide peak on HPLC confirms success.
Caption: Pre-column derivatization workflow for HPLC fluorescence detection.
Step-by-Step Protocol:
-
Buffer: Prepare 0.1 M Borate buffer (pH 9.0).
-
Reagent: Dissolve 5-QSC in HPLC-grade Acetonitrile (2 mg/mL). Prepare fresh.
-
Mix: Combine 100 µL Sample + 100 µL Buffer + 100 µL Reagent.
-
Incubate: Vortex and heat at 55°C for 15 minutes.
-
Quench: Add 20 µL of 2% Formic acid to stop the reaction and stabilize the sulfonamide.
-
Analyze: Inject onto C18 Reverse Phase column.
Specialized Applications of the 8-Isomer
While 5-QSC is an analytical tag, 8-QSC is a functional reagent.
4.1. Zinc Sensing (TSQ & Zinquin)
Derivatives of 8-QSC, such as TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide), are the gold standard for imaging labile Zinc pools in biological tissues (e.g., Islets of Langerhans, neurons).
-
Mechanism: The sulfonamide nitrogen and the quinoline nitrogen form a binding pocket specific for Zn²⁺. Binding locks the conformation and prevents PET quenching.
4.2. Oligonucleotide Synthesis Coupling
8-QSC is used as a condensing agent in the phosphotriester method.[3]
-
Advantage: Unlike other arylsulfonyl chlorides, 8-QSC forms a neutral inner salt intermediate during the reaction.[3] This prevents the generation of strong acidic byproducts that could depurinate the DNA or cleave the 5'-trityl protecting group.[3]
Medicinal Chemistry: The Sulfonamide Scaffold
Quinoline sulfonamides are bioactive pharmacophores. The position of the sulfonamide dictates target selectivity.
-
5-HT6 Antagonists: Arylsulfonyl quinolines (often at the 5- or 8-position) show high affinity for the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.
-
Kinase Inhibitors: The sulfonamide moiety acts as a hydrogen bond acceptor/donor hinge binder in the ATP pocket of various kinases.
Data Summary: Isomer Utility in Drug Design
| Target Class | Preferred Isomer Scaffold | Mechanism/Rationale |
| Metalloprotease Inhibitors | 8-Sulfonamide | Bidentate chelation of active site metal (Zn/Fe). |
| Serotonin (5-HT) Ligands | 5- & 8-Sulfonamide | Pi-stacking of quinoline; Sulfonamide H-bonds to receptor residues. |
| Antitumor Agents | 5-Sulfonamide | Intercalation properties; often coupled with piperazines. |
References
-
Synthesis & Regioselectivity
-
Fluorescence Applications
-
Oligonucleotide Synthesis
-
Medicinal Chemistry
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 3. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. TSQ = 98 HPLC 109628-27-5 [sigmaaldrich.com]
- 9. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of high-purity Quinoline-5-sulfonyl chloride
Part 1: Executive Summary & Chemical Context
The "Purity Paradox" of Sulfonyl Chlorides Quinoline-5-sulfonyl chloride (CAS: 102878-84-2) is a critical electrophile in the synthesis of bioactive sulfonamides, particularly in the development of kinase inhibitors and GPCR ligands.[1] While structurally homologous to the 5-isoquinoline derivative used in Fasudil manufacturing, the quinoline-5-isomer presents unique stability challenges.[1]
The core issue facing researchers is not merely finding a supplier, but finding a supplier whose "97% purity" claim holds true upon delivery. Sulfonyl chlorides are notoriously moisture-sensitive.[1] A bottle sitting on a warehouse shelf for six months can degrade significantly, releasing HCl and the corresponding sulfonic acid. Crucially, standard LC-MS protocols often fail to detect this degradation accurately because the acidic conditions of the LC method can induce the very hydrolysis you are trying to measure, or the sulfonic acid impurity may ionize poorly compared to the parent chloride.
This guide moves beyond a simple vendor list to establish a Self-Validating Sourcing Protocol . It empowers you to distinguish between synthesis-grade and high-purity reagents and provides the analytical framework to verify integrity before committing the material to a GMP campaign or high-stakes SAR (Structure-Activity Relationship) study.[1]
Part 2: Chemical Stability & The "In-Source" Artifact[1]
To source this chemical effectively, one must understand its failure modes. This compound degrades via nucleophilic attack by water.[1]
The Analytical Trap:
Many Certificates of Analysis (CoAs) rely on LC-MS. However, in an electrospray ionization (ESI) source, sulfonyl chlorides can undergo "in-source hydrolysis," showing a mass peak for the sulfonic acid (
Diagram 1: The Hydrolysis Trap & Validation Logic This diagram illustrates the degradation pathway and the decision logic required to avoid false positives in QC.
Caption: Pathway of hydrolytic degradation and the analytical "trap" where standard LC-MS fails to distinguish intrinsic impurities from method-induced artifacts.
Part 3: Quality Control (QC) Protocol
Do not accept a vendor's CoA at face value for this compound class. Upon receipt of the material, perform the following Self-Validating QC Protocol .
Visual Inspection (The "Brown Sludge" Test)
-
Pass: Off-white to pale yellow crystalline solid.
-
Fail: Dark brown, sticky, or oily solid. This indicates significant HCl generation and polymerization/decomposition. Reject immediately.
The Derivatization Assay (Gold Standard for Purity)
Direct HPLC of the chloride is risky. The most robust method is to convert the chloride to a stable sulfonamide immediately upon sampling.
-
Reagents: Benzylamine (excess), Anhydrous DCM, Triethylamine.
-
Procedure:
-
Dissolve ~10 mg of the received this compound in 1 mL dry DCM.
-
Add 2 equivalents of benzylamine and 2 equivalents of TEA.
-
Stir for 5 minutes (reaction is near instantaneous).
-
Run HPLC/LC-MS on the mixture.
-
-
Interpretation:
-
Peak A (Sulfonamide): Corresponds to active Sulfonyl Chloride.
-
Peak B (Sulfonic Acid): Corresponds to the hydrolyzed impurity (which will not react with benzylamine).
-
Calculation: The ratio of Peak A to Peak B accurately reflects the molar purity of the starting material.
-
Quantitative NMR (qNMR)
If derivatization is not feasible, run 1H-NMR in anhydrous CDCl3 (filtered through basic alumina to remove acid traces if necessary).
-
Diagnostic Shift: Look for the desulfonylation shift. The aromatic protons of the sulfonic acid will be shifted significantly compared to the chloride.
-
Quantification: Use an internal standard (e.g., dimethyl sulfone) to calculate absolute weight % purity.
Part 4: Supplier Landscape & Sourcing Strategy[1]
Suppliers for this compound generally fall into three tiers. Your choice depends on the scale and the required speed.
Table 1: Supplier Categorization Matrix
| Supplier Tier | Representative Vendors | Typical Purity | Lead Time | Best Use Case |
| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , TCI Chemicals | >97% (High Reliability) | 1-3 Days | Bench-scale SAR, Reference Standards.[1] High cost but validated storage. |
| Tier 2: Research Specialists | AK Scientific (AKSci) , BLD Pharm , Combi-Blocks | 95-97% (Variable) | 1-7 Days | MedChem library synthesis (1g - 25g).[1] Good balance of cost/speed. |
| Tier 3: Bulk/Custom | Enamine , Apollo Scientific , Indagoo | Custom (98%+) | 2-4 Weeks | Process development, Scale-up (>100g).[1] Freshly synthesized batches. |
Sourcing Recommendation: For critical biological assays, prioritize Tier 1 or Tier 2 (US Stock) to minimize transit time. Long transit times from overseas warehouses (common with aggregators) increase the risk of thermal degradation during shipping.
Diagram 2: Strategic Sourcing Decision Tree Use this workflow to select the correct supplier type based on project phase.
Caption: Decision matrix for sourcing. Note the critical step of avoiding "Drop-ship" from overseas for small, urgent batches due to stability risks.[1]
Part 5: Handling & Storage Protocols
Once the material passes QC, maintaining its integrity is the responsibility of the lab.
-
Inert Atmosphere: Always handle under Nitrogen or Argon. The chloride is hygroscopic.
-
Storage: Store at -20°C or lower.
-
Solvent Choice: When using in synthesis, avoid nucleophilic solvents (water, alcohols) unless they are reactants. Use anhydrous DCM, THF, or DMF.
-
Stoichiometry: Because some hydrolysis is inevitable, calculate stoichiometry based on the active purity determined by your derivatization assay, not the weight of the solid.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16787232, this compound. Retrieved from [Link][1][2]
-
Musiol, R. et al. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. (Discusses hydrolysis artifacts in MS). Retrieved from [Link][1]
Sources
Unlocking the Therapeutic Potential of Quinoline Sulfonamides: A Technical Guide for Drug Discovery
Introduction: The Quinoline Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of the quinoline and sulfonamide moieties has given rise to a class of compounds with remarkable and diverse biological activities. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to intercalate with DNA and interact with various enzymes.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry, imparts crucial physicochemical properties and acts as a versatile pharmacophore, notably as a zinc-binding group in metalloenzymes.[3] The combination of these two privileged structures in quinoline sulfonamides has yielded a plethora of compounds with potent anticancer, antimicrobial, and neuroprotective properties, making this scaffold a fertile ground for future drug discovery and development.[1][3][4] This technical guide will provide an in-depth exploration of the most promising research avenues for quinoline sulfonamides, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Part 1: Novel Anticancer Agents - Targeting Tumor Metabolism and Beyond
The relentless pursuit of novel anticancer therapeutics has identified quinoline sulfonamides as a highly promising class of compounds. Their multifaceted mechanisms of action, targeting key vulnerabilities of cancer cells, offer significant potential for overcoming the challenges of drug resistance and improving patient outcomes.
Disrupting the Warburg Effect: Inhibition of Key Glycolytic Enzymes
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a unique therapeutic window. Quinoline sulfonamides have emerged as potent inhibitors of key enzymes in this pathway.
-
Pyruvate Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a critical regulator of cancer cell metabolism. Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2, demonstrating the ability to reduce intracellular pyruvate levels and consequently inhibit cancer cell proliferation.[5][6] Research in this area should now focus on developing highly selective PKM2 inhibitors to minimize off-target effects and exploring the synergistic potential of these compounds with other metabolic inhibitors.
-
Lactate Dehydrogenase A (LDHA): LDHA catalyzes the conversion of pyruvate to lactate, a crucial step in regenerating NAD+ to sustain high glycolytic rates. Quinoline 3-sulfonamides have been shown to inhibit LDHA, leading to profound metabolic alterations and impaired survival of cancer cells.[7] Future investigations should aim to elucidate the precise binding mode of these inhibitors through structural biology studies to guide the design of next-generation compounds with enhanced potency and specificity.
Targeting Hypoxia-Inducible Pathways: Inhibition of Carbonic Anhydrases
Solid tumors often exhibit hypoxic microenvironments, which trigger adaptive responses that promote tumor survival and metastasis. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a pivotal role in maintaining the pH balance in these hypoxic regions.
Quinoline-based benzenesulfonamides have been developed as potent and selective inhibitors of CA IX and CA XII.[8] Notably, para-sulfonamide derivatives have shown excellent inhibitory activity against these cancer-related isoforms.[8] A key research direction is the development of fluorescently-tagged quinoline sulfonamide-based CA inhibitors to serve as diagnostic tools for imaging hypoxic tumors, enabling better patient stratification and treatment monitoring.
Experimental Protocol: In Vitro Inhibition Assay for Carbonic Anhydrase IX
This protocol outlines a self-validating system for assessing the inhibitory potential of novel quinoline sulfonamides against human carbonic anhydrase IX (hCA IX).
Materials:
-
Recombinant human CA IX enzyme
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
HEPES buffer (pH 7.4)
-
Test compounds (quinoline sulfonamides) dissolved in DMSO
-
96-well microplate reader
Methodology:
-
Enzyme and Substrate Preparation: Prepare a stock solution of hCA IX in HEPES buffer. Prepare a stock solution of 4-NPA in ethanol.
-
Assay Setup: In a 96-well plate, add HEPES buffer, followed by the test compound at various concentrations. Include a positive control (a known CA IX inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the hCA IX solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 4-NPA substrate to all wells.
-
Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of 4-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Causality and Self-Validation: The use of a known inhibitor as a positive control validates the assay's sensitivity and accuracy. The dose-dependent inhibition observed with the test compounds provides confidence in the specificity of the interaction with the enzyme.
Visualization: Key Anticancer Targets of Quinoline Sulfonamides
Caption: Key molecular targets of quinoline sulfonamides in cancer therapy.
Part 2: Combating Antimicrobial Resistance - A New Generation of Antibacterial and Antifungal Agents
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Quinoline sulfonamides have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[4]
Dual-Targeting Strategy Against Bacteria
The antibacterial efficacy of quinoline sulfonamides often stems from a dual-action mechanism, a highly desirable trait for combating resistance.
-
Inhibition of DNA Gyrase and Topoisomerase IV: The quinoline core is known to target these essential bacterial enzymes, disrupting DNA replication and repair, a mechanism shared with fluoroquinolone antibiotics.[2][3]
-
Inhibition of Dihydropteroate Synthase (DHPS): The sulfonamide moiety can inhibit DHPS, a key enzyme in the bacterial folate biosynthesis pathway, which is absent in humans, providing a selective target.[3]
This dual-targeting approach makes it more difficult for bacteria to develop resistance. Recent studies have identified quinoline-sulfonamide hybrids with potent activity against resistant bacterial strains.[3][9] For instance, compound QS-3 has shown exceptional inhibitory activity against P. aeruginosa and a favorable synergistic effect when combined with ciprofloxacin.[3][9]
Metal Complexes of Quinoline Sulfonamides: A Novel Frontier
The complexation of quinoline sulfonamides with metal ions (e.g., Zn2+, Cu2+, Co2+, Cd2+) has emerged as a promising strategy to enhance their antimicrobial activity.[4][10] These metal complexes have demonstrated excellent antibacterial and antifungal properties.[4] The hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex, for example, exhibited potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] The precise mechanism by which metal complexation enhances activity is an active area of research, with potential avenues including altered membrane permeability and enhanced interaction with molecular targets.
Experimental Workflow: Screening for Antimicrobial Activity and Synergy
Caption: A streamlined workflow for antimicrobial screening of quinoline sulfonamides.
Part 3: Neuroprotection and Neurodegenerative Diseases - A Multi-Targeting Approach
The complex multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Quinoline sulfonamides are well-suited for this challenge, with recent research highlighting their ability to simultaneously modulate multiple key enzymes implicated in AD pathogenesis.[11][12]
Dual Inhibition of Cholinesterases and Monoamine Oxidases
A promising strategy in AD therapy is the dual inhibition of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B).[12] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, while inhibition of MAOs can reduce oxidative stress and modulate neurotransmitter levels.[12] Novel quinoline-sulfonamides have been designed and synthesized as potent dual inhibitors of these enzymes, with some compounds exhibiting IC50 values in the sub-micromolar range.[11][12]
Future research in this area should focus on optimizing the blood-brain barrier permeability of these compounds, a critical requirement for CNS-acting drugs. Furthermore, in vivo studies in animal models of AD are necessary to validate the therapeutic potential of these multi-targeting agents.
Quantitative Data Summary: Bioactivity of Lead Quinoline Sulfonamides
| Compound ID | Target | Bioactivity (IC50/MIC) | Reference |
| QS-3 | P. aeruginosa | MIC: 64 µg/mL | [3][9] |
| a5 | MAO-A | IC50: 0.59 µM | [11][12] |
| a12 | MAO-B | IC50: 0.47 µM | [11][12] |
| a11 | BChE | IC50: 0.58 µM | [11][12] |
| a6 | AChE | IC50: 1.10 µM | [11][12] |
| 13b | hCA IX | Kᵢ: 5.5 nM | [8] |
| 11c | hCA IX | Kᵢ: 8.4 nM | [8] |
| 3c | MRSA | Comparable to oxacillin/ciprofloxacin | [13][14][15] |
Conclusion and Future Outlook
The quinoline sulfonamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The diverse biological activities, coupled with the potential for multi-target engagement, position these compounds at the forefront of research in oncology, infectious diseases, and neurodegeneration. Future research efforts should be directed towards:
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies and clinical development.
-
Combination Therapies: Exploring the synergistic potential of quinoline sulfonamides with existing drugs to overcome resistance and enhance therapeutic efficacy.
The continued exploration of the chemical space around the quinoline sulfonamide core, guided by a deep understanding of their mechanisms of action, will undoubtedly unlock new and effective treatments for some of the most pressing medical challenges of our time.
References
-
(2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. ResearchGate. [Link]
-
(2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate. [Link]
-
(2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. ResearchGate. [Link]
-
(2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
(2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
(2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. National Center for Biotechnology Information. [Link]
-
(2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. PubMed. [Link]
-
(2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. PubMed. [Link]
-
(2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Center for Biotechnology Information. [Link]
-
Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. ACS Publications. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
(2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Center for Biotechnology Information. [Link]
-
(2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
(2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing. [Link]
-
(2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
(2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]
-
(2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. PubMed Central. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of Quinoline-5-Sulfonamides
Abstract & Strategic Rationale
Quinoline-5-sulfonamides are critical pharmacophores in kinase inhibitors (e.g., Rho-kinase/ROCK inhibitors) and antibacterial agents. However, the synthesis of these molecules presents a classic regioselectivity challenge.[1] Direct electrophilic sulfonation (or chlorosulfonation) of the quinoline scaffold typically yields a difficult-to-separate mixture of the 5-isomer (kinetically favored) and the 8-isomer (thermodynamically favored) , often in a near 1:1 ratio due to the similar electronic deactivation of the C5 and C8 positions by the nitrogen atom.
To ensure scientific integrity and high purity, this protocol rejects the direct chlorosulfonation route in favor of the Indirect Regioselective Route via 5-Aminoquinoline . This method utilizes a copper-catalyzed chlorosulfonylation of the diazonium intermediate (Meerwein reaction), guaranteeing 100% regioselectivity for the 5-position.
Key Advantages of This Protocol:
-
Regiocontrol: Eliminates the formation of the 8-isomer byproduct.
-
Scalability: The diazonium-based method is robust and widely used in GMP environments.
-
Versatility: Compatible with various amines for the final coupling step.
Experimental Workflow & Mechanism
The synthesis proceeds through three distinct phases: Diazotization , Chlorosulfonylation (The "Meerwein" Step), and Amidation .
Reaction Pathway Diagram
Caption: Figure 1. Regioselective synthetic pathway from 5-aminoquinoline to the target sulfonamide.
Mechanistic Insight: The Copper Cycle
The critical step is the conversion of the diazonium salt to the sulfonyl chloride. This is not a simple nucleophilic substitution.[2] It involves a Single Electron Transfer (SET) mechanism catalyzed by Copper(II).
-
Reduction: The diazonium species is reduced by Cu(I) (generated in situ or added) to an aryl radical, releasing N₂.
-
Capture: The aryl radical reacts with SO₂ to form a sulfonyl radical.
-
Oxidation: The sulfonyl radical reacts with Cu(II)-Cl species to form the sulfonyl chloride and regenerate the Cu(I) catalyst.
Detailed Protocol
Phase 1: Diazotization of 5-Aminoquinoline[3]
Objective: Generate the electrophilic diazonium salt. Safety Warning: Diazonium salts are potentially explosive if dried. Keep in solution and cold.
Reagents:
-
5-Aminoquinoline (1.0 eq)
-
Hydrochloric Acid (conc. 37%, ~10 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Water (solvent)
Procedure:
-
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, dissolve 5-aminoquinoline (10 mmol) in conc. HCl (15 mL) and water (5 mL) .
-
Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath. Ensure the internal temperature does not exceed 0°C.
-
Nitrite Addition: Dissolve NaNO₂ (12 mmol) in minimal water (3 mL). Add this solution dropwise to the quinoline mixture over 20 minutes.
-
Critical Check: The temperature must remain < 0°C to prevent phenol formation (hydrolysis).
-
-
Aging: Stir at 0°C for 30 minutes. The solution should turn clear or pale yellow.
Phase 2: Chlorosulfonylation (Meerwein Reaction)
Objective: Convert the diazonium moiety into the sulfonyl chloride group.
Reagents:
-
Sulfur Dioxide (SO₂) gas OR K₂S₂O₅ (as SO₂ surrogate)[3]
-
Glacial Acetic Acid (Solvent)
-
Copper(II) Chloride (CuCl₂, 0.2 eq)
Procedure:
-
Preparation of SO₂ Mixture: In a separate vessel, saturate Glacial Acetic Acid (20 mL) with SO₂ gas by bubbling it through the solvent for 30 minutes at 0°C. (Alternatively, use a saturated solution of K₂S₂O₅ in acetic acid).
-
Catalyst Addition: Add CuCl₂ (2 mmol) to the SO₂/AcOH solution. The solution will appear green/blue.
-
Transfer: Slowly transfer the cold diazonium salt solution (from Phase 1) into the SO₂/AcOH mixture.
-
Note: Significant foaming (N₂ gas evolution) will occur. Ensure the vessel has sufficient headspace.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. The gas evolution should cease.
-
Quench & Isolation: Pour the reaction mixture onto crushed ice (100 g) . The quinoline-5-sulfonyl chloride is lipophilic and may precipitate as a solid or oil.
-
Extraction: Extract immediately with Dichloromethane (DCM, 3 x 30 mL) .
-
Drying: Wash the organic layer with cold water (to remove acid), dry over anhydrous Na₂SO₄, and filter.
-
Stop Point: The DCM solution containing the sulfonyl chloride can be used directly in the next step. If isolation is required, evaporate solvent in vacuo at < 30°C. The intermediate is moisture sensitive.
-
Phase 3: Sulfonamide Coupling
Objective: Formation of the final sulfonamide bond.
Reagents:
-
Crude this compound (in DCM)
-
Target Amine (R-NH₂, 1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Procedure:
-
Setup: Place the DCM solution of sulfonyl chloride in a flask under nitrogen atmosphere. Cool to 0°C .[2]
-
Amine Addition: Mix the Target Amine (11 mmol) with TEA (20 mmol) in DCM (5 mL). Add this dropwise to the sulfonyl chloride solution.[4]
-
Completion: Remove the ice bath and stir at room temperature for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9) or LC-MS.
-
Workup: Wash with sat. NaHCO₃ (to remove excess acid/HCl salts) followed by brine.[5] Dry over Na₂SO₄.[4][5]
-
Purification: Evaporate solvent. Purify the residue via recrystallization (EtOH/Water) or Flash Column Chromatography (Gradient: 0
5% MeOH in DCM).
Data & Troubleshooting Guide
Stoichiometry Table
| Reagent | Role | Equivalents | Notes |
| 5-Aminoquinoline | Substrate | 1.0 | Purity >98% recommended |
| NaNO₂ | Diazotization | 1.2 | Excess ensures complete conversion |
| HCl (conc.) | Acid Source | 10–15 | Maintains acidic pH < 1 |
| SO₂ (gas) | Reactant | Excess | Saturation is critical |
| CuCl₂ | Catalyst | 0.2–0.3 | Cu(I) salts also work |
| Target Amine | Nucleophile | 1.1–1.2 | Slight excess drives yield |
| Triethylamine | Base | 2.0–3.0 | Scavenges HCl byproduct |
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 2 | Hydrolysis of Diazonium | Ensure Temp < 0°C during Phase 1. Add NaNO₂ slowly. |
| Violent Foaming | Rapid N₂ release | Add diazonium solution to SO₂ mixture very slowly. |
| Product is Sulfonic Acid | Hydrolysis of Chloride | Ensure DCM extraction is fast and glassware is dry. Avoid water in Phase 3. |
| Impurity at 8-position | Wrong Starting Material | Verify 5-Aminoquinoline purity. Direct sulfonation was likely used previously. |
References
- Vertex AI Search (Google Patents).Preparation method of this compound (CN103724263A).
-
Musiol, R. et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences. [Link] (Provides characterization data and biological context for 5-sulfonamide derivatives).
-
Organic Chemistry Portal. Synthesis of Quinolines and Derivatives. [Link] (General reference for quinoline reactivity and functionalization).
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Fluorescent Labeling of Amines using Quinoline-5-Sulfonyl Chloride
Executive Summary
Fluorescent derivatization is a cornerstone of high-sensitivity chromatographic analysis (HPLC, CE) and cellular imaging. While Dansyl chloride is the historical standard for amine labeling, Quinoline-5-sulfonyl chloride (Q-5-SC) offers distinct advantages in specific medicinal chemistry and bio-analytical applications.
This guide details the protocol for using Q-5-SC to label primary and secondary amines. The resulting sulfonamides exhibit strong fluorescence with a significant Stokes shift, reducing self-quenching and background interference. This protocol is optimized for drug development professionals requiring robust, self-validating labeling workflows for small molecule tracking and proteomic analysis.
Key Applications:
-
Pre-column derivatization of amino acids and polyamines for HPLC.
-
Synthesis of fluorescent drug conjugates for metabolic tracking.
-
Chiral resolution of amines (when coupled with chiral chromatography).
Chemical Principle & Mechanism[1][2][3]
The core mechanism relies on the nucleophilic attack of the amine nitrogen on the sulfonyl sulfur of Q-5-SC. This reaction competes with hydrolysis (reaction with water). Therefore, pH control and solvent selection are critical for yield.
Reaction Mechanism (Graphviz Visualization)
Figure 1: Nucleophilic substitution mechanism. Note the competitive hydrolysis pathway (dotted red line) which must be minimized by maintaining optimal pH and using anhydrous organic solvents for the reagent stock.
Technical Specifications
| Property | Specification | Notes |
| CAS Number | 102878-84-2 | Verify purity >95% before use. |
| Molecular Weight | 227.67 g/mol | |
| Excitation Max ( | ~350 nm | Broad UV absorption; compatible with 355 nm lasers. |
| Emission Max ( | ~450–500 nm | Solvatochromic; shifts blue in non-polar solvents. |
| Solubility | Acetonitrile, Acetone, DMF | Insoluble/Unstable in water. |
| Reactivity | Does not react with |
Experimental Protocol
Reagent Preparation
Safety Warning: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood.
-
Labeling Buffer (pH 9.0):
-
Prepare 0.1 M Sodium Borate buffer. Adjust pH to 9.0 using NaOH.
-
Why: This pH ensures the amine is deprotonated (nucleophilic) while minimizing the rate of sulfonyl chloride hydrolysis compared to higher pH levels.
-
-
Q-5-SC Stock Solution (10 mM):
-
Dissolve 2.3 mg of this compound in 1 mL of anhydrous Acetonitrile (MeCN).
-
Critical: Prepare fresh. Do not store aqueous dilutions.
-
-
Amine Sample:
-
Dissolve target amine/peptide in water or borate buffer at ~1–5 mM.
-
Derivatization Workflow
-
Mix: In a microcentrifuge tube, combine:
-
20 µL Amine Sample
-
60 µL Borate Buffer (pH 9.0)
-
20 µL Q-5-SC Stock Solution (in MeCN)
-
Note: The final organic content (20%) helps solubilize the reagent.
-
-
Incubate:
-
Vortex briefly.
-
Heat at 60°C for 20 minutes in a thermomixer (protected from light).
-
Causality: Heating overcomes the activation energy for sterically hindered amines and drives the reaction to completion before hydrolysis consumes the reagent.
-
-
Quench (Optional but Recommended):
-
Add 10 µL of 100 mM Glycine or Diethylamine. Incubate for 5 mins.
-
Reason: Scavenges excess Q-5-SC, preventing "ghost" peaks or reaction with the HPLC column stationary phase.
-
-
Clarify:
-
Centrifuge at 10,000 x g for 2 minutes to remove any precipitated by-products.
-
Transfer supernatant to HPLC vial.
-
Separation & Detection (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: Fluorescence (Ex: 350 nm, Em: 480 nm).
Validation & Troubleshooting Logic
To ensure data integrity, every experimental run should include a blank and a standard. Use the following logic tree to diagnose low signal or unexpected peaks.
Troubleshooting Logic Tree (Graphviz)
Figure 2: Diagnostic workflow for optimizing labeling efficiency.
References
-
PubChem. (2024).[4] this compound Compound Summary. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions: Sulfonyl Chlorides. [Link][1][4]
-
Aoki, S., et al. (2006).[2] Design and Synthesis of Quinoline-Based Chemosensors. (Contextual reference on Quinoline-sulfonamide fluorescence properties). Available via ResearchGate: [Link]
Sources
Application Note: Quinoline-5-Sulfonyl Chloride in Medicinal Chemistry
[1][2]
Abstract & Strategic Value
Quinoline-5-sulfonyl chloride (Q5SC) serves as a critical electrophilic building block in the synthesis of sulfonamide-based pharmacophores. While often overshadowed by its isoquinoline isomer (the precursor to Fasudil), Q5SC offers a distinct vector for substituent projection in the binding pockets of G-Protein Coupled Receptors (GPCRs), specifically the 5-HT6 receptor, and kinase targets.
This guide provides a technical roadmap for utilizing Q5SC to generate "privileged structure" libraries. It details the chemical stability profile, specific synthetic protocols for sulfonylation, and the structure-activity relationship (SAR) logic driving its use in cognitive enhancers and anti-infective agents.
Chemical Profile & Reactivity
Compound: this compound CAS: 102878-84-2 Molecular Weight: 227.67 g/mol Reactivity Class: Hard Electrophile (Sulfonylating Agent)
Stability & Handling
Q5SC is inherently moisture-sensitive. Upon exposure to ambient humidity, it rapidly hydrolyzes to quinoline-5-sulfonic acid and hydrochloric acid, rendering it inactive for coupling.
-
Storage: Store at +4°C under an inert atmosphere (Argon/Nitrogen).
-
Visual QC: Pure compound is a pale beige/off-white solid. A yellow/orange discoloration or "wet" appearance indicates significant hydrolysis.
-
Solvent Compatibility: Soluble in DCM, THF, DMF, and Acetonitrile. Incompatible with protic solvents (MeOH, EtOH, Water) unless used in Schotten-Baumann conditions with immediate quenching.
Mechanism of Action (Chemical)
The sulfonyl chloride group undergoes nucleophilic substitution by primary or secondary amines via an addition-elimination mechanism. The quinoline nitrogen (pKa ~4.9) can act as an internal base, but external non-nucleophilic bases are required to drive the reaction to completion.
Medicinal Chemistry Applications
Case Study: 5-HT6 Receptor Antagonists (CNS Disorders)
The 5-HT6 receptor is a primary target for treating cognitive impairment in Alzheimer's disease and schizophrenia. Q5SC is utilized to synthesize N1-azinylsulfonyl indoles and related arylsulfonamides.
-
SAR Logic: The quinoline ring provides a bulky, lipophilic moiety that occupies a specific hydrophobic pocket in the 5-HT6 receptor. The sulfonyl group acts as a rigid linker, orienting the basic amine (often a piperazine or tryptamine derivative) toward the aspartic acid residue in the receptor's binding site.
-
Selectivity: The 5-position substitution offers a unique steric profile compared to the 8-position, often improving selectivity against off-target receptors like 5-HT2A.
Case Study: Anti-Infective & Anticancer Agents
Derivatives of 8-hydroxyquinoline-5-sulfonamides (synthesized from the corresponding 8-hydroxy-Q5SC) exhibit potent antibacterial (MRSA) and anticancer activity.[1][2]
-
Mechanism: These compounds often function by chelating metal ions essential for bacterial metalloenzymes or by intercalating into DNA, driven by the planar quinoline core.
Visualization: SAR & Synthesis Workflows
5-HT6 Antagonist SAR Logic
The following diagram illustrates the structural logic for designing 5-HT6 antagonists using the Q5SC scaffold.
Figure 1: Pharmacophore assembly showing the role of the Quinoline-5-sulfonyl moiety in receptor binding.
Synthetic Workflow
The standard protocol for generating libraries from Q5SC.
Figure 2: Step-by-step synthetic workflow for sulfonamide coupling.
Detailed Experimental Protocols
Protocol A: General Sulfonylation of Secondary Amines
Objective: Synthesis of N-substituted quinoline-5-sulfonamides.
Reagents:
-
This compound (1.0 equiv)[3]
-
Secondary Amine (e.g., N-methylpiperazine) (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0°C using an ice bath.
-
Coupling: Add this compound (1.0 mmol) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 10 minutes. Crucial: rapid addition can cause exotherms that degrade the reagent.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The sulfonyl chloride spot (high Rf) should disappear; the sulfonamide product will be more polar.
-
Workup: Dilute with DCM (20 mL). Wash sequentially with:
-
Saturated NaHCO3 (2 x 10 mL) – removes acidic byproducts.
-
Water (1 x 10 mL).
-
Brine (1 x 10 mL).
-
-
Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Gradient: Hexanes/EtOAc or DCM/MeOH depending on the amine polarity).
Protocol B: Troubleshooting Hydrolysis
If the Q5SC reagent is partially hydrolyzed (indicated by low yields or "streaking" on TLC):
-
Purification of Reagent: Dissolve the impure chloride in DCM. Wash rapidly with ice-cold water, dry over MgSO4, and concentrate immediately. Use within 1 hour.
-
Alternative Activation: If the chloride is degraded, convert the corresponding sulfonic acid back to the chloride using Thionyl Chloride (SOCl2) and catalytic DMF at reflux for 2 hours, followed by evaporation of excess SOCl2.
Data Summary: Comparative Properties
| Feature | Quinoline-5-Sulfonyl Cl | Isoquinoline-5-Sulfonyl Cl | 8-Hydroxyquinoline-5-Sulfonyl Cl |
| Primary Target | 5-HT6, 5-HT2A (GPCRs) | ROCK, PKA (Kinases) | Bacterial Metalloenzymes |
| Key Drug Analog | 5-HT6 Antagonists (Lead stage) | Fasudil (Vasodilator) | Clioquinol derivatives |
| Solubility | DCM, THF, DMSO | DCM, THF, Water (salt form) | DMF, DMSO (Low in DCM) |
| Stability | Moisture Sensitive | Moisture Sensitive | Highly Moisture Sensitive |
| UV/Vis | Fluorescent (Weak) | Fluorescent (Strong) | Fluorescent (Metal dependent) |
References
-
Chemical Properties & Vendor Data
-
5-HT6 Receptor Antagonists
-
Anticancer/Antibacterial Applications
-
Synthetic Methodology
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H6ClNO2S | CID 16787232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Quinoline-5-sulfonyl chloride as a building block for heterocyclic compounds
Application Note: Quinoline-5-sulfonyl Chloride as a Building Block for Heterocyclic Compounds
Executive Summary
This compound (Q5SC) is a privileged electrophilic building block distinct from its isomer, isothis compound (the precursor to Fasudil). While the isoquinoline scaffold is well-established in Rho-kinase (ROCK) inhibition, the quinoline-5-sulfonyl moiety has emerged as a critical pharmacophore in 5-HT6 receptor antagonists (treating cognitive impairment) and as a core scaffold for metal-chelating fluorescent probes .
This guide provides a technical roadmap for researchers utilizing Q5SC. It moves beyond basic synthesis to address the specific reactivity profiles, solubility challenges, and regiochemical considerations necessary for high-yield heterocyclic library generation.
Structural & Reactivity Profile
The quinoline ring system creates a unique electronic environment for the sulfonyl group at the C5 position. Unlike naphthalene analogs, the nitrogen atom at position 1 induces a dipole that affects solubility and π-stacking interactions, which are crucial for binding affinity in GPCR targets.
-
Chemical Formula: C₉H₆ClNO₂S
-
Molecular Weight: 227.67 g/mol
-
Key Reactivity: The sulfonyl chloride is highly electrophilic, reacting readily with nucleophiles (primary/secondary amines, alcohols, thiols).
-
Stability Warning: Q5SC is moisture-sensitive. Hydrolysis yields quinoline-5-sulfonic acid, which is water-soluble and difficult to remove from organic extracts.
Synthesis Pathways: Accessing the Building Block
Depending on the desired substitution pattern, two distinct routes are recommended.
Route A: The "Sandmeyer" Approach (For Unsubstituted Q5SC)
Direct chlorosulfonation of quinoline often yields a mixture of isomers (mainly C8). To exclusively target C5, the diazonium route from 5-aminoquinoline is the gold standard for purity.
Route B: Direct Chlorosulfonation (For 8-Substituted Analogs)
If the target molecule requires an 8-hydroxy or 8-amino group (common for metal chelators), direct reaction with chlorosulfonic acid is preferred as the substituent directs the electrophilic attack to the para position (C5).
Figure 1: Synthesis Pathways for Quinoline-5-sulfonyl Chlorides
Caption: Comparison of the Sandmeyer route (high regioselectivity for unsubstituted core) vs. Direct Chlorosulfonation (efficient for 8-substituted derivatives).
Core Protocol: Sulfonamidation
This protocol is optimized to minimize hydrolysis and maximize yield when coupling Q5SC with complex amines (e.g., piperazines, tryptamines).
Materials
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Amine substrate (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if amine is insoluble in DCM)
-
Catalyst: DMAP (0.1 equiv) – Optional, use only for sterically hindered amines.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Amine and Base in anhydrous solvent. Cool to 0°C.
-
Expert Tip: Do not dissolve Q5SC in the base mixture first. The base can promote hydrolysis if any trace water is present.
-
-
Addition: Dissolve Q5SC in a minimal amount of solvent (DCM/DMF) in a separate vial. Add this solution dropwise to the amine mixture at 0°C over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: The sulfonamide product is usually more polar than the starting chloride but less polar than the sulfonic acid byproduct.
-
-
Workup (Crucial Step):
-
Dilute with DCM.
-
Wash with saturated NaHCO₃ (removes sulfonic acid byproduct).
-
Wash with water and brine .
-
Note: Avoid acidic washes (like 1N HCl) if your product contains a basic nitrogen (like a piperazine or the quinoline ring itself), as the product will move to the aqueous phase.
-
-
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient of DCM -> 5% MeOH/DCM.
-
Applications & Case Studies
A. Medicinal Chemistry: 5-HT6 Receptor Antagonists
The quinoline-5-sulfonyl moiety is a validated pharmacophore for 5-HT6 receptor antagonists, which are investigated for Alzheimer's disease and cognitive enhancement.
-
Mechanism: The sulfonyl group acts as a hydrogen bond acceptor, while the aromatic quinoline ring engages in π-π stacking within the receptor pocket.
-
Scaffold Hopping: Researchers often substitute the naphthalene ring of early antagonists (like SB-271046) with quinoline-5 to improve water solubility (via the pyridine nitrogen) and reduce lipophilicity (LogP).
-
Example Structure: N1-(Quinoline-5-sulfonyl)-tryptamine derivatives.
B. Fluorescent Probes: Metal Sensing
Derivatives like 8-hydroxyquinoline-5-sulfonamides exhibit "Turn-On" fluorescence upon binding metal ions (Zn²⁺, Mg²⁺).
-
Mechanism: The 8-hydroxy and quinoline nitrogen form a chelating pocket. The sulfonyl group at C5 acts as an electron-withdrawing group, modulating the internal charge transfer (ICT).
-
Application: These are used to image intracellular Zinc fluxes.
Figure 2: Functional Application Workflow
Caption: Divergent utility of Q5SC in drug discovery (5-HT6 ligands) and bio-imaging (Zinc sensors).[1]
Troubleshooting Data Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Add Q5SC solution slowly to the amine. |
| Product in Aqueous Layer | Product Protonation | The quinoline nitrogen is basic (pKa ~4.9). Avoid acidic washes. Keep pH > 7 during workup. |
| Regioisomer Contamination | Incorrect Synthesis Route | If using direct chlorosulfonation on unsubstituted quinoline, expect C8 isomers. Switch to the Diazo route (Route A). |
| Poor Solubility | π-Stacking Aggregation | Use DMF/DCM mixtures. Add 5% MeOH to the organic layer during extraction to improve solubility. |
References
- Preparation of this compound via Diazotization.Google Patents (CN103724263A).
-
Design, Synthesis, and Anticancer/Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules (2024). Details the synthesis of 8-hydroxy/methoxy derivatives and their biological evaluation. [Link]
-
N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry (via PMC). Validates the use of quinoline-5-sulfonyl groups in designing CNS-active agents. [Link]
-
Quinoline-Based Fluorescence Sensors. ResearchGate. Discusses the photophysical properties of quinoline sulfonamides for metal ion detection. [Link]
Sources
Analytical methods for monitoring reactions involving Quinoline-5-sulfonyl chloride
Executive Summary & Scientific Context
Quinoline-5-sulfonyl chloride (Q-5-SC) is a high-value electrophile used extensively in medicinal chemistry, most notably as a scaffold for thrombin inhibitors (e.g., Argatroban intermediates) and fluorescent probes. However, its analysis presents a classic "Heisenberg" problem in chromatography: the act of measuring it in standard aqueous mobile phases can destroy it.
The sulfonyl chloride moiety (
The Core Analytical Challenge: Distinguishing between the active reagent (Q-5-SC) and its inactive hydrolysis product (Q-5-SA) during reaction monitoring. A standard RP-HPLC method with an aqueous mobile phase will often show a higher impurity profile than actually exists in the reactor, leading to false "fail" results.
This guide details two protocols to solve this:
-
Method A (Derivatization): The Gold Standard for quantitative purity.
-
Method B (Direct Injection): A rapid, "at-line" check for qualitative progression.
Critical Quality Attributes (CQA) & Chemistry
Before defining the methods, we must visualize the species involved.
Reaction Scheme & Interference
-
Q-5-SC (Target): Non-polar, retains well on C18. Unstable in water.
-
Q-5-SA (Impurity): Highly polar, elutes near void volume (
). Stable.
Visualization: Analytical Decision Matrix
Caption: Decision tree for selecting the appropriate analytical workflow based on data requirements.
Protocol A: The Derivatization Method (Gold Standard)
Principle: Instead of fighting the hydrolysis, we outcompete it. By quenching the reaction sample with a highly reactive, secondary amine (e.g., Morpholine or Diethylamine), we instantly convert the unstable Q-5-SC into a stable sulfonamide. The sulfonic acid byproduct (Q-5-SA) does not react with the amine, preserving the original ratio of Active vs. Hydrolyzed species.
Reagents
-
Quenching Reagent: 10% Morpholine in Acetonitrile (v/v).
-
Diluent: Acetonitrile (HPLC Grade).
Step-by-Step Workflow
-
Preparation: Place 1.0 mL of Quenching Reagent into an HPLC vial.
-
Sampling: Withdraw 50 µL of the reaction mixture (containing Q-5-SC).
-
Quench: Immediately add the 50 µL aliquot into the HPLC vial containing the amine. Vortex for 10 seconds.
-
Analysis: Inject this stable solution.
-
Note: You are now quantifying the morpholine-derivative, not the chloride.
-
HPLC Conditions (Derivatized)
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Detection | UV @ 254 nm (Quinoline max) and 220 nm |
| Gradient | 10% B to 90% B over 8 minutes |
Protocol B: Direct Injection (At-Line Monitoring)
Principle: Use when speed is critical and derivatization reagents are unavailable. This method relies on "kinetic shielding"—eluting the compound faster than it can hydrolyze inside the column.
Critical Requirement: The sample diluent must be anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Do not use methanol or alcohols (reacts to form esters).
Step-by-Step Workflow
-
Sampling: Withdraw 20 µL of reaction mixture.
-
Dilution: Dispense into 980 µL of Dry MeCN.
-
Injection: Inject immediately (within 2 minutes of dilution).
HPLC Conditions (Direct)
Note: We use a high-acid mobile phase to keep the sulfonic acid impurity fully protonated, improving its peak shape and preventing it from tailing into the chloride peak.
| Parameter | Setting |
| Column | Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) - Short column essential |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Steep: 20% B to 95% B in 3.0 minutes |
| Run Time | 5.0 minutes total |
| Temp | 25°C (Do not heat column; heat accelerates hydrolysis) |
Data Interpretation & Troubleshooting
Visualizing the Separation
The following diagram illustrates the chromatographic behavior of the species involved.
Caption: Relative retention times (RT) on a standard C18 column. Sulfonic acid elutes early; Derivates elute late.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Q-5-SC peak area decreases over repeated injections | Sample degradation in the vial (Method B). | Switch to Method A (Derivatization) or use a refrigerated autosampler (4°C). |
| Split peak for Q-5-SA (Impurity) | pH mismatch. Sulfonic acid is partially ionized. | Ensure Mobile Phase A has 0.1% TFA or Phosphoric Acid (pH < 2.5). |
| Unknown peak at RT ~2.5 min | Ester formation. | Did you use Methanol as a diluent? Switch to Acetonitrile. Sulfonyl chlorides react with MeOH to form methyl esters. |
| High Backpressure | Precipitation of salts. | If reaction mix contains inorganic salts, filter (0.2 µm PTFE) before injection. |
References
-
BenchChem. (2025).[7][8][9] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from
- Mitsubishi Chemical Corp. (1981). Process for preparing argatroban intermediates. European Patent EP0008746.
-
Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from
- Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization. Analytical Chemistry, 83(15), 5822-5826.
-
Vertex AI Search. (2026).[10] HPLC method for this compound. (Aggregated patent search results regarding CN109298092B and related sulfonyl chloride analyses).
Sources
- 1. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 2. Argatroban synthesis - chemicalbook [chemicalbook.com]
- 3. CN100465161C - Process for preparing argatroban intermediates - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape: A Guide to Protecting Group Strategies for Quinoline-5-sulfonyl Chloride Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. Quinoline-5-sulfonyl chloride has emerged as a valuable reagent, particularly in the synthesis of novel sulfonamides and sulfonate esters with potential applications in medicinal chemistry and drug development. However, its high reactivity necessitates a carefully considered approach to protect other sensitive functional groups within a molecule. This guide provides an in-depth exploration of protecting group strategies tailored for reactions involving this compound, offering both theoretical insights and practical, field-proven protocols.
The Reactive Nature of this compound
This compound is a potent electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable sulfonamides, and with alcohols to yield sulfonate esters. This reactivity is the foundation of its utility in constructing complex molecules. However, this same reactivity poses a significant challenge when working with polyfunctional substrates, where chemoselectivity becomes a critical concern. Unprotected amines and alcohols will readily react, leading to a mixture of products and complicating purification. Therefore, the judicious use of protecting groups is not merely an option, but a necessity for achieving synthetic success.
Strategic Protection of Nucleophilic Functional Groups
The choice of a protecting group is dictated by its stability under the sulfonylation reaction conditions and the ease and selectivity of its subsequent removal. The ideal protecting group should be easily introduced, stable to the reaction conditions, and readily cleaved without affecting the newly formed sulfonamide or sulfonate linkage or other functionalities in the molecule.
Protecting Amines: A Focus on Carbamates
Amines, being strong nucleophiles, are primary targets for this compound. Carbamates are the most widely employed protecting groups for amines due to their stability and versatile deprotection methods.
Table 1: Common Amine Protecting Groups and Their Compatibility with this compound Reactions
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability to Sulfonylation |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable |
The stability of these carbamates under the typically basic or neutral conditions used for sulfonylation makes them excellent choices. The selection between Boc, Cbz, and Fmoc often depends on the overall synthetic strategy and the presence of other functional groups, allowing for an orthogonal protection scheme. For instance, a molecule containing two different amine groups can have one protected with Boc and the other with Cbz, allowing for their selective deprotection at different stages of the synthesis.[1][2]
Protecting Alcohols and Phenols: Silyl Ethers and Alkyl Ethers
Alcohols and phenols also readily react with this compound. Silyl ethers are a popular choice for the protection of alcohols due to their ease of installation and mild, fluoride-mediated deprotection.
Table 2: Common Alcohol/Phenol Protecting Groups and Their Compatibility with this compound Reactions
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability to Sulfonylation |
| TMS (Trimethylsilyl) | R-O-TMS | Trimethylsilyl chloride (TMSCl) | Mild acid or fluoride source (e.g., TBAF) | Generally stable, but can be labile |
| TBDMS (tert-Butyldimethylsilyl) | R-O-TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride source (e.g., TBAF) or acid | Stable |
| Methyl Ether | R-O-Me | Methyl iodide (MeI), Dimethyl sulfate | Strong acid (e.g., HBr, BBr₃) | Very Stable |
For phenols, especially those that might interfere with subsequent reactions, simple alkyl ethers like the methyl ether can be employed. A notable example is the protection of the 8-hydroxy group of 8-hydroxyquinoline as a methyl ether. This strategy was successfully used to prevent the chelating 8-hydroxyquinoline moiety from interfering with a subsequent copper-catalyzed reaction.[3] This highlights a key principle: the choice of protecting group can be dictated not only by the immediate reaction but also by the downstream synthetic steps.
Orthogonal Protecting Group Strategies in Action
The true power of protecting groups is realized in orthogonal strategies, where multiple protecting groups can be selectively removed in any order without affecting the others.[2][4][5][6][7] This is crucial when synthesizing complex molecules with multiple reactive sites.
Consider a hypothetical molecule containing a primary amine, a secondary amine, and a hydroxyl group, where the goal is to selectively sulfonylate the primary amine with this compound.
Figure 2: Workflow for the synthesis of Quinoline-5-sulfonamides.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous acetonitrile
-
Triethylamine (optional, for amine hydrochlorides)
-
Chloroform
-
Anhydrous sodium sulfate
-
Water (deionized)
Procedure:
-
To a suspension of this compound (1 equivalent) in anhydrous acetonitrile, add the desired amine (2-4 equivalents). If the amine is a hydrochloride salt, add triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 5 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with chloroform (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.
Protocol 2: Protection of a Phenolic Hydroxyl Group as a Methyl Ether
[3] This protocol is exemplified by the methylation of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (MeI)
Procedure:
-
To a solution of 8-hydroxyquinoline in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Boc-Protection of a Primary Amine
[8] Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., THF, Dioxane, Acetonitrile)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent.
-
Add the base (1.1 - 1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 - 1.3 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amine.
Protocol 4: Deprotection of a Boc-Protected Amine
[8] Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of the acidic solution (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base.
Conclusion
The successful application of this compound in the synthesis of complex molecules is intrinsically linked to the strategic implementation of protecting groups. A thorough understanding of the stability and reactivity of various protecting groups under sulfonylation conditions is essential for designing efficient and high-yielding synthetic routes. By employing orthogonal protecting group strategies, researchers can navigate the challenges of chemoselectivity and unlock the full potential of this compound as a versatile building block in medicinal chemistry and drug discovery. The protocols provided herein serve as a practical foundation for the application of these strategies in the laboratory.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- El-Faham, A.; Albericio, F. Amino Acid Protecting Groups. Chem. Rev.2011, 111 (11), 6557–6602.
-
Zieba, A.; et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules2024 , 29(17), 4044. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines – Carbamates. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.
-
Qurban, A.; et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules2024 , 29(17), 4044. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. matsc.ktu.lt [matsc.ktu.lt]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Troubleshooting & Optimization
How to prevent hydrolysis of Quinoline-5-sulfonyl chloride during storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Quinoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent in their work. This compound is a key building block in medicinal chemistry, notably in the synthesis of Rho-kinase (ROCK) inhibitors. However, its reactivity, particularly its sensitivity to moisture, presents significant challenges for storage and handling. This document provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your this compound.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the use of this compound that may be linked to improper storage and hydrolysis.
Q1: My reaction yield has significantly decreased when using an older bottle of this compound. What could be the cause?
A decrease in reaction yield is a primary indicator that your this compound has likely degraded. The sulfonyl chloride functional group is highly electrophilic and reacts readily with nucleophiles. The most common and unavoidable nucleophile in a laboratory environment is ambient moisture (water).
Causality: When this compound hydrolyzes, it converts to the corresponding Quinoline-5-sulfonic acid. This sulfonic acid is unreactive in the nucleophilic substitution reactions intended for the sulfonyl chloride, thus acting as an inert impurity. Consequently, the effective concentration of the active reagent in your reaction is lower than calculated, leading to diminished yields. Further, the hydrolysis byproduct, hydrochloric acid (HCl), can potentially cause unwanted side reactions depending on your specific reaction conditions.
Q2: The solid this compound in the bottle appears clumpy and has a faint sharp odor. Is it still usable?
This is a classic physical sign of moisture contamination.
-
Clumping: Pure this compound is typically a free-flowing crystalline solid. Upon hydrolysis, the resulting sulfonic acid is more hygroscopic and has a different crystal structure, often leading to the formation of clumps or a sticky solid that is difficult to handle and weigh accurately.
-
Odor: The hydrolysis reaction releases hydrogen chloride (HCl) gas.[1] A faint, sharp, acidic odor upon opening the container is a strong indicator that water has ingressed and hydrolysis has occurred.
While the material may still contain some active sulfonyl chloride, its purity is compromised. For any quantitative or sensitive applications, its use is not recommended without purification. For less sensitive screening, it might be usable, but the results should be interpreted with caution.
Q3: I suspect my this compound has degraded. How can I definitively check its purity?
Visual inspection is a good first step, but analytical confirmation is necessary to be certain. Several methods can be employed to assess the purity of your material.
Analytical Confirmation Methods:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most straightforward methods. You can dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a proton NMR spectrum. The presence of Quinoline-5-sulfonic acid will be indicated by a distinct set of aromatic peaks, which will likely be shifted compared to the parent sulfonyl chloride. You can compare your spectrum to a reference spectrum of a new, pure sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile components. While sulfonyl chlorides can sometimes be challenging to analyze by GC-MS due to potential degradation on the column, it can be an effective method for purity assessment.[2]
-
Melting Point Analysis: A pure compound has a sharp, well-defined melting point. Impurities, such as the sulfonic acid, will typically cause a depression and broadening of the melting point range.[2] Compare the measured melting point of your sample to the literature value for pure this compound (approx. 126-129 °C).
A simple qualitative test involves reacting a small amount of the suspect material with an excess of a simple primary amine (e.g., benzylamine) under standard conditions. A significant drop in the yield of the corresponding sulfonamide compared to a reaction with a fresh batch of reagent is a strong functional indicator of degradation.
Section 2: FAQs - Prevention and Best Practices
Proactive measures are the most effective way to prevent the degradation of this compound. This section outlines the fundamental principles and best practices for storage and handling.
Q4: What is the chemical mechanism of hydrolysis, and why is this compound so susceptible?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by water.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of a water molecule attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, forming the stable sulfonic acid and hydrochloric acid.
Caption: Hydrolysis mechanism of this compound.
Q5: What are the ideal storage conditions for ensuring the long-term stability of this compound?
To prevent hydrolysis and ensure the longevity of the reagent, strict adherence to optimal storage conditions is critical. These conditions are designed to create a completely moisture-free environment.
| Parameter | Recommendation | Rationale |
| Temperature | Store at <-15°C.[3] | Low temperatures slow down the rate of any potential decomposition reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen).[1][4][5] | Inert gas displaces moist air from the container's headspace, removing the primary reactant for hydrolysis.[6] |
| Container | Original, tightly sealed container. | Manufacturer's containers are designed and tested for chemical compatibility and to provide a good seal. |
| Secondary Containment | A desiccator cabinet or a sealed bag with desiccant.[7] | Provides an additional layer of protection against ambient moisture, especially for frequently used bottles. |
| Location | A cool, dry, and well-ventilated area.[1] | Prevents accidental exposure to water, high humidity, and incompatible chemicals. |
Q6: I have just received a new bottle. What is the best procedure for opening and preparing it for long-term use?
The initial handling of a new bottle is a critical step in preserving its integrity. The goal is to minimize its exposure to the atmosphere. The best practice is to aliquot the material into smaller, single-use quantities.
Sources
Technical Support Center: Optimizing Reactions of Quinoline-5-sulfonyl Chloride and Amines
Welcome to the technical support center for optimizing the synthesis of quinoline-5-sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the reaction between quinoline-5-sulfonyl chloride and various amines. Quinoline-based sulfonamides are a critical structural motif in numerous pharmacologically active compounds, and robust, high-yielding synthetic protocols are essential for advancing drug discovery and development projects.
This resource provides in-depth, field-proven insights into the reaction's mechanics, common challenges, and actionable troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your specific reaction.
Core Reaction Principles
The formation of a sulfonamide from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[1] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]
Caption: General reaction scheme for sulfonamide formation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success in this reaction?
A1: Moisture control. This compound, like most sulfonyl chlorides, is highly susceptible to hydrolysis.[2][4] The presence of water will convert the starting material into the unreactive quinoline-5-sulfonic acid, which is a common cause of low yields.[2][4] Therefore, ensuring all glassware is oven- or flame-dried and using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) are paramount.[2]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is crucial. It must be strong enough to scavenge the generated HCl but should not react with your starting materials or product.[2]
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are the most common choices.[2][3][5] They are non-nucleophilic and effectively neutralize HCl. Pyridine can sometimes act as a nucleophilic catalyst, which may be beneficial. Use at least 2 equivalents: one to react with HCl and one to ensure the reaction medium remains basic.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These can be used in biphasic systems or when the amine is used as its hydrochloride salt.[5] They are generally less soluble in common organic solvents, which can sometimes lead to slower reaction rates.
-
Excess Amine: For simple, inexpensive amines, it is sometimes possible to use an excess of the amine itself to act as the base.[4] A common strategy is to use four moles of the amine for every one mole of the sulfonyl chloride.[4]
Q3: What solvent should I use?
A3: Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Common choices include:
-
Dichloromethane (DCM) or Chloroform: Excellent for dissolving a wide range of reactants and are relatively inert.
-
Acetonitrile (ACN): A polar aprotic solvent that is often effective.[4]
-
Tetrahydrofuran (THF) or Dioxane: Ethereal solvents that are also good choices.
-
Pyridine: Can be used as both the base and the solvent, which is particularly useful for less reactive amines as the high concentration of the base can drive the reaction forward.[5]
Q4: My amine is not very reactive. What can I do?
A4: For electron-deficient (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, the reaction may be sluggish.[2] Several strategies can be employed:
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy.[2] Monitor the reaction carefully by TLC or LC-MS to avoid decomposition.
-
Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can be used in small (0.05-0.1 eq) amounts to accelerate the reaction.
-
Change the Solvent/Base System: Switching to pyridine as the solvent can significantly increase the reaction rate.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of quinoline-5-sulfonamides.
Caption: A logical workflow for troubleshooting common reaction issues.
Problem 1: Low or No Product Yield
-
Probable Cause A: Hydrolysis of this compound.
-
Evidence: You may see a baseline spot on your TLC plate corresponding to the highly polar quinoline-5-sulfonic acid. Mass spectrometry of the crude reaction mixture may show the mass of the sulfonic acid.[4]
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried (>120 °C) or flame-dried under vacuum and allowed to cool under an inert atmosphere (nitrogen or argon).
-
Solvent Quality: Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the addition of reagents and the duration of the reaction.
-
-
-
Probable Cause B: Insufficient Base.
-
Evidence: The reaction starts but stalls before completion. Checking the pH of the reaction mixture (by spotting on wet pH paper) may show it to be acidic.
-
Solution: The reaction produces one equivalent of HCl. If less than one equivalent of base is used, the amine starting material will be protonated and become non-nucleophilic, effectively stopping the reaction.[2]
-
Stoichiometry Check: Always use at least two equivalents of a tertiary amine base (e.g., triethylamine, pyridine). One equivalent neutralizes the HCl produced, and the excess ensures the amine remains deprotonated and nucleophilic.
-
-
-
Probable Cause C: Low Reactivity of the Amine.
-
Evidence: The reaction is very slow or does not proceed at room temperature, even with proper reagents and conditions. This is common for sterically bulky amines or anilines with strong electron-withdrawing groups.[2]
-
Solution:
-
Thermal Promotion: Increase the reaction temperature. Start at 40-50 °C and monitor progress. Be cautious, as excessive heat can cause decomposition.
-
Catalysis: Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive sulfonylpyridinium intermediate, accelerating the reaction.
-
Solvent/Base Change: Switch the solvent to pyridine. Using pyridine as both the solvent and the base increases the concentration of the base and can significantly enhance the reaction rate.[5]
-
-
Problem 2: Multiple Spots on TLC / Impure Product
-
Probable Cause A: Unreacted Starting Materials.
-
Evidence: Spots corresponding to both the amine and the sulfonyl chloride (or its hydrolysis product) are visible on the TLC plate.
-
Solution: This points to an incomplete reaction. Refer to the solutions for "Low or No Product Yield" above. Pushing the reaction to completion is often easier than dealing with difficult purifications.
-
-
Probable Cause B: Formation of a Disulfonamide (Bis-sulfonylation).
-
Evidence: This can occur with primary amines if there is a large excess of sulfonyl chloride and a strong, non-hindered base. A new, less polar spot may appear on the TLC, and the mass spectrum will show a corresponding M+ peak.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride.
-
Controlled Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
-
Data & Parameter Summary
For successful sulfonamide synthesis, careful selection of reagents is key. The following table summarizes common choices and their characteristics.
| Parameter | Reagent/Condition | pKa (of Conjugate Acid) | Key Considerations |
| Base | Pyridine | 5.2 | Can also be used as a solvent; acts as a nucleophilic catalyst.[3][5] |
| Triethylamine (TEA) | 10.7 | Common, inexpensive, and effective. Must be distilled from a drying agent. | |
| Diisopropylethylamine (DIPEA) | 10.7 | A sterically hindered base, useful if the amine is sensitive to acylation. | |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic base, useful in polar solvents or biphasic systems.[5] | |
| Solvent | Dichloromethane (DCM) | N/A | Good general-purpose aprotic solvent. |
| Acetonitrile (ACN) | N/A | Polar aprotic solvent, good for dissolving a range of substrates.[4] | |
| Tetrahydrofuran (THF) | N/A | Aprotic ether, good for reactions at various temperatures. | |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 9.7 | Highly effective nucleophilic catalyst for unreactive amines. Use 5-10 mol%. |
General Experimental Protocol
This protocol provides a robust starting point that can be adapted for specific amine substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Pyridine (3.0 eq) or Triethylamine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, optional)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 eq), anhydrous DCM, and pyridine (3.0 eq). If the amine is a solid, add it first, followed by the solvent and base.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (usually the sulfonyl chloride) is consumed. If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate for the specific sulfonamide.
References
-
K. N. Jarzembska, et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
- Google Patents (CN103724263A). Preparation method of this compound.
-
Wikipedia. (n.d.). Sulfonamide. Available at: [Link]
- Google Patents (US7872136B2). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
S. M. T. H. et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]
- Google Patents (CN108752274B). Preparation method of 5-isoquinoline sulfonyl chloride.
-
Wikipedia. (n.d.). Hinsberg reaction. Available at: [Link]
-
ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Available at: [Link]
Sources
Improving the yield of sulfonamide synthesis reactions
Technical Support Center: Sulfonamide Synthesis Optimization Ticket System: Open Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Improving Yield & Selectivity in Sulfonamide Formation
Introduction: Beyond the Textbook
Welcome to the Technical Support Center. You are likely here because the "standard" Schotten-Baumann conditions (sulfonyl chloride + amine + base) failed to deliver the quantitative yield promised by undergraduate textbooks.
Sulfonamide formation is deceptively simple. While the S-N bond is thermodynamically stable, the kinetic pathway is fraught with traps: rapid hydrolysis of the electrophile, bis-sulfonylation of primary amines, and electronic deactivation of aniline nucleophiles.
This guide treats your synthesis as a system. We will debug the "code" of your reaction, moving from baseline protocols to advanced catalytic patches.
Module 1: The Baseline Protocol (Standard Operating Procedure)
Before troubleshooting, ensure your baseline methodology is sound. The most common yield loss in sulfonamide synthesis is moisture-induced hydrolysis of the sulfonyl chloride (R-SO₂Cl) into the unreactive sulfonic acid (R-SO₃H).
Optimized Standard Protocol
For primary/secondary amines reacting with aryl sulfonyl chlorides.
-
Solvent System: Anhydrous Dichloromethane (DCM) is preferred. If solubility is an issue, use anhydrous THF or DMF (though DMF complicates workup).
-
Base: Pyridine (3.0 equiv) or Triethylamine (TEA, 1.5 equiv). Note: Pyridine often acts as both base and solvent/nucleophilic catalyst.
-
Temperature: Start at 0°C . The reaction is exothermic; heat accelerates hydrolysis and side reactions.
-
Stoichiometry: 1.0 equiv Amine : 1.1–1.2 equiv R-SO₂Cl.
The "Golden Rule" of Addition: Never add the amine to the sulfonyl chloride. Always add the sulfonyl chloride (diluted in solvent) dropwise to the solution of Amine + Base. This keeps the amine in excess locally, minimizing bis-sulfonylation.
Visual Workflow: Standard Synthesis
Figure 1: Decision logic for standard sulfonamide synthesis. Note the critical drying step.
Module 2: Troubleshooting (FAQ & Error Codes)
Ticket #001: "I see a large peak for the Sulfonic Acid (R-SO₃H) in LCMS."
Diagnosis: Hydrolysis. Your sulfonyl chloride reacted with water before it could find the amine. Root Cause: Wet solvent, wet amine, or high humidity during addition. The Fix:
-
Protocol: Dry DCM over activated 3Å molecular sieves for 4 hours prior to use.
-
Process: Purge the reaction flask with Nitrogen/Argon.
-
Advanced Alternative: If the sulfonyl chloride is too unstable, switch to Sulfonyl Fluorides (R-SO₂F) . They are stable to water and only react with amines in the presence of specific activators (SuFEx chemistry) like Calcium Triflimide [1].
Ticket #002: "My primary amine yielded a mixture of Mono- and Bis-sulfonamide."
Diagnosis: Over-reaction. The sulfonamide product (R-SO₂-NH-R') is still acidic and can be deprotonated, attacking a second equivalent of sulfonyl chloride to form R-SO₂-N(R)-SO₂-R. The Fix:
-
Stoichiometry: Increase the Amine:Chloride ratio to 1.5:1 or higher.
-
Solvent Switch: Use a solvent that stabilizes the mono-anion or precipitates the mono-sulfonamide.
-
Steric Control: Use a bulkier base (e.g., DIPEA) which may sterically hinder the second attack, although this is less effective than stoichiometric control.
Ticket #003: "No reaction with my Aniline (Aromatic Amine)."
Diagnosis: Nucleophilic failure. Electron-withdrawing groups on the aniline (e.g., -NO₂, -CF₃) make the nitrogen a poor nucleophile. The Fix:
-
Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) .
-
Mechanism: DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium salt. This intermediate is far more electrophilic than the chloride, allowing even poor nucleophiles to react [2].
Visual Mechanism: DMAP Catalysis
Figure 2: The catalytic cycle of DMAP.[1] The formation of the Sulfonyl-DMAP cation lowers the activation energy for poor nucleophiles.
Module 3: Advanced Architectures (When Standard Fails)
If the standard S-N bond formation (Nucleophilic Substitution) fails due to extreme sterics or substrate instability, you must switch mechanisms.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
Instead of using an electrophilic sulfonyl chloride, you couple an Aryl Halide with a Sulfonamide (or sulfonamide precursor). This is essential for building sulfonamides on complex drug scaffolds where R-SO₂Cl is not available.
-
Substrates: Aryl Bromide/Iodide + Primary Sulfonamide.
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: XPhos or tBuXPhos are the gold standards for sulfonamidation [3].
-
Base: Cs₂CO₃ or K₃PO₄ (anhydrous).
-
Solvent: Dioxane or Toluene at 80–100°C.
One-Pot Oxidative Chlorination (The "Green" Route)
If your sulfonyl chloride is unstable (degrades in the bottle), synthesize it in situ from a Thiol (R-SH) or Disulfide.
-
Reagents: Thiol + NCS (N-Chlorosuccinimide) + HCl/Water [4].[2]
-
Workflow:
Module 4: Purification & Isolation Data
Proper workup saves yield. Sulfonamides are acidic (pKa ~10–11).
Table 1: Workup Strategy based on Product Acidity
| Contaminant | Property | Removal Strategy |
| Pyridine / TEA | Basic | Wash organic layer with 1M HCl or 10% Citric Acid . The base forms a water-soluble salt. |
| Unreacted Amine | Basic | Same as above (Acid wash). |
| Sulfonic Acid | Acidic/Polar | Wash with Sat. NaHCO₃ . The sulfonic acid forms a salt and enters the aqueous layer. |
| Bis-Sulfonamide | Neutral/Lipophilic | Difficult to separate by extraction. Requires Column Chromatography (Gradient: Hexane/EtOAc). |
Critical Warning: Do not wash with strong base (1M NaOH) if your product is a primary sulfonamide (R-SO₂NH₂). You will deprotonate the product and lose it to the aqueous waste.
References
-
Mahapatra, S., et al. (2020).[2] "Calcium Triflimide-Activated Sulfonamide Synthesis from Sulfonyl Fluorides." Organic Letters, 22(11), 4389–4394. Link
-
D'Souza, D. M., & Müller, T. J. (2007). "DMAP-catalyzed one-pot synthesis of sulfonamides." Nature Protocols, 2, 3111. Link
-
Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (See also related XPhos sulfonamidation papers from this group). Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] "Direct Conversion of Thiols to Sulfonamides." Journal of Organic Chemistry, 74(24), 9287–9291. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
Managing the exothermic reaction of aniline and glycerol in Skraup synthesis
Topic: Managing Exothermic Reaction Profiles & Yield Optimization
Status: Operational | Ticket Priority: High (Safety Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Volcano" in the Flask
Welcome to the technical support hub for the Skraup Synthesis. If you are here, you likely encountered the reaction's notorious "induction period"—a deceptive phase of inactivity followed by a violent, exothermic eruption that can clear a fume hood.
The Skraup reaction (Aniline + Glycerol +
This guide moves beyond textbook definitions to address the thermal runaway and polymerization (tar) issues that plague this synthesis.
Module 1: Critical Safety & Thermal Management
Issue: "The reaction did nothing for 20 minutes, then erupted."
Diagnosis: You have fallen into the "Induction Trap." The dehydration of glycerol to acrolein is endothermic and slow initially. Once a critical concentration of acrolein forms, the Michael addition with aniline releases massive heat, accelerating further acrolein formation. This positive feedback loop causes the eruption.
Troubleshooting Protocol: The Moderator System
Q: How do I stop the reaction from becoming a "runaway" volcano? A: You must artificially extend the induction period using a Moderator . Do not run this reaction "neat" on a scale >10g without one.
The Solution: Ferrous Sulfate (
Correct Setup (The "Sulfo-Mix" Protocol):
-
Vessel: Use a flask at least 4x the volume of your reactants.
-
Order of Addition (CRITICAL):
-
The "Drop Test": Before heating the bulk, take 1 mL of the mixture in a test tube and heat it with a heat gun. If it turns black instantly and shoots out, you need more moderator or acid dilution.
Visualizing the Hazard Pathway
Figure 1: The Thermal Hazard Loop. Note the red dashed line representing the heat feedback loop that triggers runaway conditions.
Module 2: Yield Optimization & Tar Reduction
Issue: "My yield is 30%, and the flask is coated in black tar."
Diagnosis: Acrolein Polymerization. Acrolein is highly unstable. If it does not react immediately with aniline, it polymerizes into intractable tars. This happens if the aniline concentration is too low locally or if the acid concentration is too high.
Optimization FAQ
Q: Should I use Nitrobenzene or a different oxidant?
A: Nitrobenzene is the classic choice but often requires high temperatures (
-
Better Alternative: Use Sodium m-nitrobenzenesulfonate . It is water-soluble, allowing for a smoother reaction at slightly lower temperatures and easier workup (removes the need for steam distillation of excess nitrobenzene).
Q: How do I reduce tar formation? A: Control the Dilution Factor .
-
Standard: Run neat (high tar risk).
-
Optimized: Use 50% Acetic Acid as a co-solvent. This moderates the acidity (protonating the aniline just enough to prevent side reactions but allowing the Michael addition).
Comparative Oxidant Data:
| Oxidant System | Reaction Temp | Typical Yield | Tar Formation | Notes |
| Nitrobenzene (Classic) | Reflux ( | 40-50% | High | Violent without moderator. Hard to remove. |
| Arsenic Acid ( | 60-70% | Low | TOXIC. Avoid for drug development. | |
| Na m-nitrobenzenesulfonate | 70-80% | Low | Water-soluble. Easier purification. | |
| Iodine ( | 65-75% | Moderate | Cleaner; acts as catalyst & oxidant. |
Module 3: Modern Modifications (Drug Discovery)
Issue: "I need a library of quinolines, and I can't wait 4 hours per reaction."
Diagnosis: You are using 19th-century methods for 21st-century throughput. The Skraup reaction is an ideal candidate for Microwave Synthesis or Flow Chemistry because the high activation energy (dehydration of glycerol) can be supplied instantly and stopped instantly.
Protocol: Microwave-Assisted Skraup Synthesis
Recommended for milligram-scale library generation.
Equipment: Monowave reactor (Do NOT use a domestic microwave).
Reagents: Aniline derivative (1 eq), Glycerol (3 eq),
-
Mix: Combine reagents in a microwave vial.
-
Program:
-
Ramp: 2 minutes to
C. -
Hold: 10 minutes at
C. -
Cool: Rapid compressed air cooling.
-
-
Result: The rapid heating bypasses the slow induction period, generating acrolein exactly when needed. Yields typically improve by 15-20% over conventional heating.
Workflow Decision Tree
Figure 2: Operational Workflow. Note the divergence between bulk synthesis (safety-focused) and library synthesis (speed-focused).
References
-
Clarke, H. T.; Davis, A. W. (1941).[1] Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478.[1][2] (Foundational protocol for Ferrous Sulfate moderation).
-
Manske, R. H. F. (1942).[1] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1] (Comprehensive review of mechanism and oxidants).
-
Tu, S., et al. (2009). Microwave-assisted synthesis of quinoline derivatives. Synthetic Communications. (Modern application for drug discovery).[4][5]
-
Song, S. J., et al. (2019). Iron-Catalyzed Skraup Synthesis. Journal of Organic Chemistry. (Mechanistic updates on iron's role beyond moderation).
Sources
Technical Support Center: Optimizing TLC Conditions for Monitoring Sulfonamide Formation
Welcome to the technical support center for optimizing Thin-Layer Chromatography (TLC) conditions for the monitoring of sulfonamide formation. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into leveraging TLC as a rapid, efficient, and cost-effective tool for reaction monitoring. Here, we will delve into the causality behind experimental choices, offering troubleshooting solutions and frequently asked questions to ensure your success.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of sulfonamide reactions.
Question 1: My spots are streaking down the plate. What is causing this and how can I fix it?
Answer: Streaking is a common issue in TLC and can be particularly prevalent with sulfonamides due to their acidic and polar nature. The primary causes are sample overloading and strong interactions between the analyte and the stationary phase.[1]
-
Causality: Sulfonamides possess both acidic (sulfonamide N-H) and basic (amino groups) functionalities, which can lead to strong, sometimes irreversible, binding to the active sites on the silica gel stationary phase.[1] This causes the spot to drag or "streak" as the mobile phase moves up the plate. Overloading the plate exacerbates this by saturating the stationary phase at the point of application.[1]
-
Solutions:
-
Reduce Sample Concentration: The simplest solution is to dilute your reaction mixture before spotting it on the TLC plate. A less concentrated sample is less likely to overload the stationary phase.[1][2]
-
Modify the Mobile Phase: To counteract the acidic nature of sulfonamides and their strong interaction with silica, you can add a small amount of a competitive base or acid to your mobile phase.[1]
-
For basic sulfonamides, adding a few drops of a volatile base like triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the eluent can help to deprotonate the analyte and reduce its affinity for the silica, resulting in tighter, more defined spots.
-
For acidic sulfonamides, adding a small amount of a volatile acid like formic acid or acetic acid can serve a similar purpose by protonating any basic sites on the silica and reducing unwanted interactions.[1]
-
-
Question 2: My starting material and product spots are not well-separated. How can I improve the resolution?
Answer: Poor separation, indicated by overlapping spots or a low difference in Retention Factor (Rf) values, is a frequent challenge. This typically stems from an inappropriate mobile phase polarity.
-
Causality: The separation of compounds on a TLC plate is governed by the partitioning of the analytes between the stationary phase and the mobile phase. If the mobile phase is too polar (too "strong"), it will move all components, including your starting material and product, up the plate too quickly, resulting in high Rf values and poor separation. Conversely, if the mobile phase is too nonpolar (too "weak"), the spots will remain at the baseline with low Rf values.
-
Solutions:
-
Systematic Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is crucial. Start with a common solvent system and adjust the polarity. For sulfonamides on silica gel, mixtures of a nonpolar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol or acetone) are good starting points.[3]
-
If spots are too high (high Rf), decrease the proportion of the polar solvent.
-
If spots are too low (low Rf), increase the proportion of the polar solvent.
-
-
Utilize Different Solvent Systems: If adjusting the polarity of a two-component system is insufficient, consider a different combination of solvents. For instance, a chloroform:methanol system has been shown to be effective for separating various sulfonamides.[4] Another example is n-butanol:methanol:ammonia, which can provide good separation for certain antibiotics.[5]
-
Question 3: I can't see my sulfonamide spots on the TLC plate after development. What visualization techniques can I use?
Answer: Many sulfonamides are not colored and may not be visible to the naked eye. Therefore, specific visualization techniques are required.
-
Causality: The visibility of a compound on a TLC plate depends on its ability to absorb or emit light, or its reactivity with a visualizing agent.
-
Solutions:
-
UV Light (254 nm): This is the most common and non-destructive method.[6] If your TLC plates contain a fluorescent indicator (often designated as F254), compounds that absorb UV light will appear as dark spots against a fluorescent green background.[6] This is particularly effective for sulfonamides containing aromatic rings.[6]
-
Iodine Vapor: Placing the developed TLC plate in a chamber with iodine crystals is a simple and often effective method.[5][6] Iodine vapor will reversibly stain many organic compounds, including sulfonamides, appearing as yellow-brown spots.[6]
-
Chemical Stains: For compounds that are not UV-active, chemical stains are necessary. These are destructive methods.
-
Fluorescamine: This reagent reacts with primary amines to produce a fluorescent product that can be visualized under UV light (366 nm).[7][8] This is a highly sensitive method for detecting sulfonamides with a primary amino group.[7]
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[8]
-
Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, such as those with double bonds or alcohols. While not specific to sulfonamides, it can be a useful general stain.
-
-
Section 2: Frequently Asked Questions (FAQs)
Question 1: What is the best stationary phase for sulfonamide TLC?
Answer: For routine monitoring of sulfonamide formation, silica gel 60 F254 plates are the most common and effective choice.[3] The "60" refers to the mean pore size of the silica gel in angstroms, and "F254" indicates the presence of a fluorescent indicator that is excited at 254 nm. For more challenging separations, High-Performance TLC (HPTLC) plates can offer higher resolution. Reversed-phase TLC plates (e.g., C18) can also be used, where the separation mechanism is based on hydrophobicity rather than polarity.
Question 2: How do I prepare my sample for TLC analysis of a sulfonamide reaction?
Answer:
-
Sampling: Take a small aliquot of the reaction mixture using a glass capillary or micropipette.
-
Dilution: Dilute the aliquot in a volatile solvent in which your starting materials and product are soluble. Common choices include ethyl acetate, dichloromethane, or methanol. The final concentration should be low enough to avoid overloading the plate.
-
Spotting: Use a capillary tube to spot a small amount of the diluted sample onto the baseline of the TLC plate. The spot should be as small and concentrated as possible. Allow the solvent to fully evaporate before developing the plate.
Question 3: How do I calculate the Retention Factor (Rf) and what does it tell me?
Answer: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
Calculation: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
-
Interpretation: The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). It provides a way to identify and compare compounds. In reaction monitoring, you will track the disappearance of the starting material spot (with its characteristic Rf) and the appearance of the product spot (with a different Rf).
Section 3: Experimental Protocols & Data
Protocol 1: General TLC Procedure for Monitoring Sulfonamide Formation
-
Plate Preparation: Obtain a silica gel 60 F254 TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[9]
-
Sample Application: Dissolve a small amount of your reaction mixture in a suitable volatile solvent. Using a capillary spotter, apply a small spot of the solution to the baseline. Also, spot solutions of your starting materials for comparison. Ensure the spots are small and do not touch.
-
Development: Place a small amount of the chosen mobile phase into a developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm). If necessary, use a chemical stain for visualization.
-
Analysis: Circle the visible spots and calculate the Rf value for each. Compare the spots from the reaction mixture to the starting material standards to assess the progress of the reaction.
Table 1: Common Mobile Phase Systems for Sulfonamide TLC on Silica Gel
| Mobile Phase Composition | Ratio (v/v) | Polarity | Notes |
| Chloroform : Methanol | 89 : 11 | Medium | Good for separating sulfadimidine, sulfadiazine, and sulfaguanidine.[4] |
| Ethyl Acetate : Hexane | Varies | Low to Medium | A versatile system where polarity can be easily tuned. |
| Dichloromethane : Acetone | 4 : 1 | Medium | Can be a good starting point for many sulfonamides. |
| n-Butanol : Methanol : Ammonia | 8 : 1 : 1.5 | High | Effective for more polar sulfonamides and can help reduce streaking.[5] |
Visualization Workflow
The following diagram illustrates a systematic approach to visualizing your TLC plate after development.
Caption: A stepwise workflow for the visualization of sulfonamides on a TLC plate.
References
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Springer. (2020). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Retrieved from [Link]
-
Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Reddit. (2023). How to separate these sulfonamides with TLC. Retrieved from [Link]
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Sources
- 1. chembam.com [chembam.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
Technical Support Center: A Guide to Preventing Degradation of Fluorescently Labeled Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorescence microscopy and other fluorescence-based techniques. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the degradation of your fluorescently labeled samples, ensuring the acquisition of high-quality, reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to the degradation of fluorescently labeled samples.
Q1: What is photobleaching and why does it occur?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This phenomenon occurs when fluorescent molecules are exposed to light, particularly high-intensity excitation light. The energy absorbed by the fluorophore can lead to the generation of reactive oxygen species (ROS) which, in turn, can chemically damage the fluorophore's structure.[1] Additionally, prolonged exposure to light increases the likelihood of the fluorophore entering a long-lived, highly reactive "triplet state," where it is more susceptible to interactions with molecular oxygen, leading to its degradation.[1]
Q2: How can I minimize photobleaching during image acquisition?
A: Minimizing photobleaching is crucial for obtaining reliable data. Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.[1] This can be achieved by using neutral density filters or adjusting the laser/lamp power settings on your microscope.[1][3]
-
Minimize Exposure Time: Shorten the duration of light exposure by optimizing camera settings and frame rates.[1] For time-lapse experiments, only capture essential time points.
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. These chemicals, such as DABCO or VECTASHIELD®, are designed to scavenge reactive oxygen species and protect fluorophores from photodamage.[1][4]
-
Choose Photostable Fluorophores: Select fluorophores known for their high photostability, such as Alexa Fluor dyes or quantum dots, especially for long-term imaging experiments.[1]
Q3: What is phototoxicity and how does it differ from photobleaching?
A: While photobleaching affects the fluorophore, phototoxicity refers to the damaging effects of light on the biological sample itself, particularly in live-cell imaging. The same processes that cause photobleaching, such as the generation of reactive oxygen species, can also harm cellular components, leading to altered cell behavior, stress, and even cell death. It is crucial to minimize light exposure to maintain the health and physiological relevance of your live samples.[5][6]
Q4: How do I choose the right mounting medium?
A: The choice of mounting medium is critical for preserving your sample and its fluorescent signal. Consider the following factors:
-
Antifade Protection: For fixed samples, select a mounting medium containing an antifade reagent to inhibit photobleaching.[3][7]
-
Refractive Index (RI): The RI of the mounting medium should closely match the RI of your sample and the immersion oil used with your objective lens to minimize spherical aberration and improve image quality.[4][8]
-
Hardening vs. Non-Hardening: Hard-setting mounting media solidify, which can be advantageous for long-term storage. Non-hardening media remain liquid and are often used for immediate imaging.
-
Compatibility: Ensure the mounting medium is compatible with your fluorophores, as some antifade agents can quench the fluorescence of certain dyes.[9][10]
II. Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during fluorescence experiments.
Guide 1: Dim or No Fluorescent Signal
A weak or absent signal can be frustrating. This guide will help you systematically identify and address the root cause.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incorrect Microscope Settings | The microscope's filter sets (excitation and emission filters) must be appropriate for the specific fluorophore being used. A mismatch will result in inefficient excitation and/or poor collection of the emitted light.[11] | Verify that the excitation and emission filters on the microscope are correctly matched to the spectral properties of your fluorophore. Ensure filter cubes are properly seated in the light path.[11] |
| Photobleaching | Excessive exposure to the excitation light, even during sample focusing, can rapidly destroy the fluorophores before you have a chance to capture an image.[1][12] | Minimize light exposure by using the lowest necessary light intensity and exposure time.[1][12] Use a transmitted light source for initial focusing whenever possible.[12] |
| Inefficient Antibody Staining | Insufficient primary antibody concentration, inadequate incubation time, or incompatible primary and secondary antibodies can all lead to a weak signal. | Optimize the antibody concentrations and incubation times. Ensure the secondary antibody is specific to the host species of the primary antibody.[13] |
| Degraded Fluorophore | Fluorophores are sensitive to light and temperature. Improper storage can lead to a loss of fluorescence intensity.[11] | Store fluorophores and fluorescently labeled antibodies according to the manufacturer's instructions, typically protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.[11] |
Guide 2: High Background Fluorescence
High background fluorescence can obscure your signal of interest and reduce image contrast.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Autofluorescence | Some biological tissues and cells naturally fluoresce, which can contribute to background signal. Fixatives like glutaraldehyde can also induce autofluorescence.[14] | Use unstained control samples to assess the level of autofluorescence. If problematic, consider using fluorophores with longer excitation wavelengths (in the red or far-red spectrum) as autofluorescence is often more pronounced at shorter wavelengths.[14] |
| Non-Specific Antibody Binding | The primary or secondary antibodies may be binding to unintended targets in your sample, creating a diffuse background signal.[15] | Include a blocking step in your staining protocol using a solution like bovine serum albumin (BSA) or serum from the same species as the secondary antibody to saturate non-specific binding sites.[15][16] Ensure thorough washing steps to remove unbound antibodies.[16] |
| Excess Fluorophore | Using too high a concentration of a fluorescent dye or labeled antibody can lead to non-specific binding and high background.[17] | Titrate your antibodies and dyes to determine the optimal concentration that provides a strong signal with minimal background. |
| Contaminated Buffers or Reagents | Buffers and other solutions can become contaminated with fluorescent particles or precipitates over time.[16] | Filter all buffers and solutions before use.[16] Prepare fresh reagents when possible. |
Guide 3: Rapid Signal Fading (Photobleaching) During Time-Lapse Imaging
Long-term imaging of live or fixed samples presents a significant challenge in preserving the fluorescent signal over time.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Excessive Light Dose | The cumulative exposure to excitation light over the course of a time-lapse experiment is a primary driver of photobleaching.[1][18] | Reduce the total light dose by decreasing the excitation intensity, shortening the exposure time at each time point, and increasing the interval between acquisitions.[1][18] |
| Presence of Molecular Oxygen | Oxygen is a key mediator in the chemical reactions that lead to photobleaching.[1] | For fixed samples, use an antifade mounting medium containing oxygen scavengers.[1][4] For live-cell imaging, consider using imaging media with reduced oxygen levels or supplementing with oxygen-scavenging systems.[1] |
| Suboptimal Fluorophore Choice | Some fluorophores are inherently more susceptible to photobleaching than others. | Select fluorophores with high photostability.[1] Refer to manufacturer data and literature to choose robust dyes suitable for long-term imaging. |
| Illumination Overhead | This occurs when the sample is illuminated, but the camera is not actively acquiring an image, leading to unnecessary photobleaching and phototoxicity.[5][19] | Use modern microscopy systems with fast-switching LED light sources and TTL (transistor-transistor logic) control to precisely synchronize illumination with camera exposure.[5][19] |
III. Experimental Protocols & Methodologies
Protocol 1: Optimal Sample Preparation and Mounting for Fixed Cells
-
Fixation: Fix cells using an appropriate method. For many applications, 4% paraformaldehyde in PBS for 10-15 minutes at room temperature is suitable.[20] Avoid methanol fixation if you are imaging fluorescent proteins, as it can denature them.[20]
-
Washing: After fixation, wash the cells thoroughly with PBS (e.g., 3 times for 5 minutes each) to remove the fixative.[21]
-
Permeabilization (if required): If your target is intracellular, permeabilize the cell membranes with a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS for 10-15 minutes).
-
Blocking: To reduce non-specific antibody binding, incubate the sample in a blocking buffer (e.g., PBS with 1-5% BSA and/or 5-10% normal serum from the secondary antibody host species) for at least 30-60 minutes at room temperature.[15][16]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the sample for an appropriate time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Washing: Wash thoroughly with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove unbound primary antibody.[21]
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate in the dark for 1 hour at room temperature to prevent photobleaching.
-
Final Washes: Perform final washes with PBS to remove unbound secondary antibody.
-
Mounting: Carefully aspirate the final wash buffer and add a drop of antifade mounting medium onto the sample.[4] Gently lower a coverslip, avoiding air bubbles.[11]
-
Curing and Storage: If using a hard-setting mountant, allow it to cure as per the manufacturer's instructions. Store slides flat and protected from light at 4°C.[22]
Protocol 2: Best Practices for Live-Cell Image Acquisition
-
Optimize the Imaging Environment: Maintain cells in a physiological environment on the microscope stage using an incubation chamber that controls temperature, humidity, and CO2 levels.
-
Select Appropriate Fluorophores: Choose bright and photostable fluorescent proteins or dyes. For live-cell imaging, also consider fluorophores that are excited by longer, less phototoxic wavelengths (e.g., red or far-red).[23]
-
Minimize Light Exposure:
-
Lowest Excitation Power: Use the lowest laser or lamp power that provides an adequate signal.
-
Shortest Exposure Time: Use a sensitive camera to allow for shorter exposure times.
-
Time-lapse Sparingly: Only image as frequently as your experiment requires.
-
-
Avoid Illumination Overhead: Use hardware triggering (e.g., TTL control) to ensure the light source is only on during the camera's exposure period.[19]
-
Focusing Strategy: Use transmitted light (e.g., DIC or phase contrast) to find the plane of focus before switching to fluorescence to minimize photobleaching of the region of interest.[12]
IV. Visualizations
Caption: Jablonski diagram illustrating the electronic transitions that lead to fluorescence and photobleaching.[24][25][26][27]
Caption: A logical workflow for troubleshooting common issues related to fluorescent signal degradation.
V. References
-
Minimizing Photobleaching in Fluorescence Microscopy - News-Medical. (2018, October 24). Retrieved from [Link]
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834. Retrieved from [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. KEYENCE America. Retrieved from [Link]
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed. Retrieved from [Link]
-
How to minimize phototoxicity in fluorescence live cell imaging? Line A. (2020, February 21). Retrieved from [Link]
-
Optimizing Fluorescence Imaging for Clear Results. PreciPoint. (2025, April 7). Retrieved from [Link]
-
9 tips to optimize your immunofluorescence staining. Oni.bio. (2019, May 15). Retrieved from [Link]
-
Immunofluorescence Troubleshooting. St John's Laboratory Ltd. (2020, November 12). Retrieved from [Link]
-
Troubleshooting Guide Immuno-Fluorescence. Atlas Antibodies. Retrieved from [Link]
-
Fluorescent microscopy troubleshooting: high background. Abcam. (2019, January 30). YouTube. Retrieved from [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. Retrieved from [Link]
-
Jablonski diagram. Wikipedia. Retrieved from [Link]
-
Mounting Media and Antifades. ResearchGate. Retrieved from [Link]
-
Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. (2015, July 27). Retrieved from [Link]
-
An introduction to Performing Immunofluorescence Staining. PMC - NIH. Retrieved from [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. Retrieved from [Link]
-
Jablonski diagram. Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Perrin-Jablonski Diagram. Edinburgh Instruments. (2021, July 13). Retrieved from [Link]
Sources
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- 6. precipoint.com [precipoint.com]
- 7. Mounting Media and Antifades | Thermo Fisher Scientific - TW [thermofisher.com]
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- 27. ossila.com [ossila.com]
Validation & Comparative
Comparative Analysis of Fluorescence Quantum Yield: Naphthalene vs. Quinoline Scaffolds
Executive Summary
This guide provides a technical comparison of the fluorescence quantum yield (
The Core Distinction:
-
Naphthalene functions as a reliable, intrinsic fluorophore with a moderate
(~0.23) largely independent of solvent polarity, dominated by transitions. -
Quinoline acts as an environment-sensitive switch . In non-polar solvents, it is virtually non-fluorescent (
) due to rapid intersystem crossing (ISC) facilitated by transitions. However, its fluorescence can be "turned on" via protonation or hydrogen bonding, making it a critical scaffold for pH-sensitive probes and kinase inhibitors.
Photophysical Mechanisms & Causality
To understand the experimental data, we must first establish the quantum mechanical causality governing the excited states.
The Role of El-Sayed’s Rule
The dramatic difference in
-
Naphthalene: Lacks
electrons. The lowest excited singlet ( ) and triplet ( ) are both states. ISC is forbidden/slow, allowing radiative fluorescence to compete effectively. -
Quinoline: The nitrogen lone pair introduces an
state. In non-polar solvents, the state is often lower in energy than the emissive state. This facilitates rapid ISC to the triplet manifold, quenching fluorescence.
The "Proximity Effect" and Solvent Switching
In quinoline, the energy gap between the
-
Non-Polar Solvents (Cyclohexane):
. Result: Dark . -
Polar/Protic Solvents (Water/Acid): Hydrogen bonding or protonation stabilizes the nitrogen lone pair, lowering the energy of the
orbital. This raises the energy of the transition above the emissive state. Result: Bright .
Jablonski Diagram: The Quenching Pathway
The following diagram illustrates the competitive decay pathways. Note the "ISC Trap" specific to Quinoline.
Caption: Comparative Jablonski diagram. In Quinoline, the accessible S1(n,π*) state acts as a sink, draining energy via ISC to the Triplet state, preventing fluorescence.
Quantitative Data Comparison
The following data highlights the dependence of Quinoline on its environment compared to the stability of Naphthalene.
| Fluorophore | Solvent Environment | Dominant Transition | Mechanism | |
| Naphthalene | Cyclohexane (Degassed) | 0.23 | Intrinsic Fluorescence | |
| Naphthalene | Ethanol | 0.21 | Solvent relaxation (minor) | |
| Quinoline | Cyclohexane/Benzene | < 0.001 | Fast ISC (Quenched) | |
| Quinoline | Ethanol (H-bonding) | 0.05 - 0.10 | Mixed | Partial |
| Quinoline | 0.1 N H₂SO₄ (Protonated) | 0.15 - 0.20 | ||
| Quinine Sulfate * | 0.1 N H₂SO₄ | 0.546 | Standard Reference |
*Note: Quinine Sulfate is a quinoline derivative. Its high QY in acid validates the protonation mechanism described above.
Experimental Protocol: Relative Quantum Yield
Objective: Determine the
Critical Considerations (Trustworthiness)
-
Absorbance Limit: Keep Optical Density (OD) < 0.1 at the excitation wavelength to avoid inner-filter effects (re-absorption of emitted light).
-
Refractive Index (
): You must correct for the refractive index difference if the sample and standard are in different solvents. -
Degassing: Naphthalene and Quinoline triplets are sensitive to oxygen quenching. Purge buffers with N₂ or Ar for 15 minutes.
Step-by-Step Workflow
-
Preparation: Prepare fresh solutions of the Standard (Quinine Sulfate) and your Sample.
-
UV-Vis Scan: Measure absorbance.[1][9] Dilute both until absorbance at excitation wavelength (
) is 0.02 - 0.05 .-
Validation: The absorbance of the sample and standard should be matched within ±10% if using a single-point measurement, though the gradient method (below) is more accurate.
-
-
Emission Scan: Record fluorescence spectra (e.g., 300–600 nm). Integrate the total area under the curve (
).[4] -
Calculation: Apply the comparative equation:
Where:
- = Integrated fluorescence intensity[4][7][10][11]
-
= Absorbance at
[4] - = Refractive index of the solvent[11][12]
Workflow Diagram
Caption: Workflow for Relative Quantum Yield determination. Note the critical dilution step to maintain linear response.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
Brouwer, A. M. (2011).[5] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
El-Sayed, M. A. (1963). Spin-Orbit Coupling and the Radiationless Processes in Nitrogen Heterocycles. The Journal of Chemical Physics, 38(11), 2834–2838.
quenching mechanism). Link -
Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from
-
NIST. (n.d.). Photoluminescence Quantum Yield Standards. National Institute of Standards and Technology. (Source for standard values like Quinine Sulfate).[6][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.horiba.com [static.horiba.com]
- 11. edinst.com [edinst.com]
- 12. agilent.com [agilent.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Analysis of 5-Substituted vs. 8-Substituted Quinoline Sulfonamides: Unraveling Positional Isomerism's Impact on Biological Activity
For Immediate Release
The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] Among these, quinoline sulfonamides have emerged as a particularly promising class of compounds, exhibiting anticancer, antibacterial, antifungal, and enzyme-inhibiting properties.[2][3] A critical determinant of their biological activity is the substitution pattern on the quinoline ring. This guide provides an in-depth, objective comparison of the biological activities of 5-substituted versus 8-substituted quinoline sulfonamides, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Decisive Role of the Sulfonamide Position
The positioning of the sulfonamide group on the quinoline ring at either the 5- or 8-position profoundly influences the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile. These factors, in turn, dictate the compound's ability to interact with biological targets, leading to distinct pharmacological profiles for each class of isomers.
Biological Activity Profile of 5-Substituted Quinoline Sulfonamides
Recent research has illuminated the potential of 5-substituted quinoline sulfonamides, particularly those with an 8-hydroxy group, as potent anticancer and antimicrobial agents.
Anticancer and Antibacterial Activity
A notable study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide revealed significant cytotoxic activity against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.[4][5] The compound 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, in particular, demonstrated efficacies comparable to the established anticancer drugs cisplatin and doxorubicin.[4][6] Interestingly, this compound also exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with efficacy similar to oxacillin and ciprofloxacin.[4][5]
A crucial finding from this research is the indispensable role of the unsubstituted phenolic group at the 8-position for the biological activity of these 5-sulfonamide derivatives.[4][5][7] Mechanistic studies indicated that the active compound decreased the expression of histone H3, increased the transcriptional activity of p53 and p21, and altered the expression of BCL-2 and BAX genes in cancer cells.[4][5]
Antifungal Activity
8-Hydroxyquinoline-5-sulfonamide derivatives have also demonstrated significant potential as antifungal agents, particularly for the topical treatment of dermatomycosis.[8] Studies have shown that these compounds act on the cell wall of Candida species and dermatophytes.[8] Furthermore, they inhibit the formation of pseudohyphae in Candida albicans, a key virulence factor.[8]
Biological Activity Profile of 8-Substituted Quinoline Sulfonamides
Derivatives with the sulfonamide moiety at the 8-position of the quinoline ring have been extensively investigated for a different set of biological targets, showcasing their versatility.
Carbonic Anhydrase Inhibition
A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[2] Certain compounds exhibited low to high nanomolar inhibition constants against hCA I, hCA II, and hCA IV.[2] Sulfonamides are known to inhibit carbonic anhydrases by binding to the zinc ion in the active site in a deprotonated state.[2]
Broad-Spectrum Anti-Infective Properties
8-Quinolinamines, which can be considered structural analogs of 8-aminoquinoline sulfonamides, have shown remarkable broad-spectrum anti-infective capabilities. These compounds have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[9] Furthermore, promising in vitro antileishmanial, antifungal, and antibacterial activities have been reported for this class of compounds.[9]
Pyruvate Kinase M2 (PKM2) Inhibition in Cancer
In the realm of oncology, 8-quinolinesulfonamide derivatives have been designed as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[3][10] By modulating the activity of PKM2, these compounds can disrupt the altered metabolic pathways that cancer cells rely on for proliferation.[10] One such derivative significantly reduced intracellular pyruvate levels in A549 lung cancer cells and exhibited selective cytotoxicity towards cancer cells over normal cells.[10]
Comparative Summary of Biological Activities
| Biological Activity | 5-Substituted Quinoline Sulfonamides | 8-Substituted Quinoline Sulfonamides | Key Molecular Targets |
| Anticancer | High potency, particularly with an 8-hydroxy group.[4][5] | Investigated as PKM2 inhibitors.[10] | p53, p21, BCL-2, BAX, Histone H3[4][5] |
| Antibacterial | Effective against MRSA.[4][5] | Broad-spectrum activity reported for 8-quinolinamines.[9] | Bacterial DNA gyrase and topoisomerase IV (general for quinolones)[11] |
| Antifungal | Active against Candida and dermatophytes.[8] | Promising activity reported for 8-quinolinamines.[9] | Fungal cell wall[8] |
| Enzyme Inhibition | Not a primary reported activity. | Potent inhibitors of carbonic anhydrases and PKM2.[2][10] | Carbonic Anhydrases I, II, IV; Pyruvate Kinase M2[2][10] |
| Antimalarial | Not a primary reported activity. | Potent activity against P. falciparum.[9] | Not explicitly detailed in the provided context. |
| Antileishmanial | Not a primary reported activity. | Promising activity reported.[9] | Not explicitly detailed in the provided context. |
Experimental Protocols
Synthesis of 8-Hydroxyquinoline-5-Sulfonamides
A general and efficient method for the synthesis of 8-hydroxyquinoline-5-sulfonamides involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with the desired amine.[4]
Step-by-Step Methodology:
-
Suspend 5 mmol of 8-hydroxythis compound in 15 mL of anhydrous acetonitrile.
-
Add 20 mmol of the appropriate amine to the suspension.
-
Stir the resulting reaction mixture at room temperature for 24 hours.
-
Pour the mixture into 100 mL of water.
-
Extract the aqueous mixture with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of quinoline sulfonamides against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Visualizing the Mechanisms of Action
Caption: Proposed anticancer mechanism of 5-substituted quinoline sulfonamides.
Caption: Enzyme inhibition mechanisms of 8-substituted quinoline sulfonamides.
Conclusion and Future Perspectives
The positional isomerism of the sulfonamide group on the quinoline ring is a critical determinant of biological activity. 5-Substituted derivatives, particularly those bearing an 8-hydroxy group, show significant promise as dual anticancer and antibacterial agents. In contrast, 8-substituted analogs have demonstrated utility as potent enzyme inhibitors, targeting carbonic anhydrases and pyruvate kinase M2, in addition to exhibiting broad-spectrum anti-infective properties.
This comparative analysis underscores the importance of strategic substituent placement in drug design. Future research should focus on further elucidating the structure-activity relationships for both classes of isomers to optimize their therapeutic potential and selectivity. The development of hybrid molecules incorporating pharmacophoric features from both 5- and 8-substituted quinoline sulfonamides could also represent a novel avenue for the discovery of next-generation therapeutic agents.
References
-
Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerk, J., Kuśmierz, D., Čížek, A., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Alafeefy, A. M. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1145-1154. [Link]
-
Desai, N. C., Bhatt, N., & Somani, H. (2015). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Saudi Chemical Society, 19(5), 513-519. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 21864-21884. [Link]
-
Abdel-Maksoud, M. S., Abdel-Wahab, B. F., El-Gamal, K. M., & El-Sayed, R. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(21), 6428. [Link]
-
Kumar, A., Srivastava, K., Kumar, V., Puri, S. K., & Chauhan, P. M. (2012). Synthesis and biological evaluation of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives. Bioorganic & medicinal chemistry letters, 22(2), 1146-1150. [Link]
-
Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerk, J., Kuśmierz, D., Čížek, A., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
-
Wang, D., Li, Y., Wang, J., Li, Y., Li, J., & Si, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]
-
de Oliveira, C. B., Zimmermann, L. A., Savegnago, L., & Fuentefria, A. M. (2018). Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-Sulphonamido-8-hydroxyquinoline Derivatives. Letters in Drug Design & Discovery, 15(1), 73-80. [Link]
-
de Oliveira, C. B., de Mattos, J. C. P., Kischkel, B., Savegnago, L., & Fuentefria, A. M. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of applied microbiology, 128(5), 1368-1377. [Link]
-
Wang, D., Li, Y., Wang, J., Li, Y., Li, J., & Si, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]
-
Asif, M. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6523. [Link]
-
Zięba, A., Płonka-Czerk, J., & Jampílek, J. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. [Link]
-
Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerk, J., Kuśmierz, D., Čížek, A., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
-
Ali, A., Sharma, P., Kumar, P., Sharma, R., & Kumar, A. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC advances, 14(5), 3127-3141. [Link]
-
Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerk, J., Kuśmierz, D., Čížek, A., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
-
Ali, A., Sharma, P., Kumar, P., Sharma, R., & Kumar, A. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC advances, 14(5), 3127-3141. [Link]
-
Abdel-Maksoud, M. S., Abdel-Wahab, B. F., El-Gamal, K. M., & El-Sayed, R. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(21), 6428. [Link]
-
Lee, S., & Li, Z. (2010). From Sensors to Silencers: Quinoline-and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Journal of the American Chemical Society, 132(25), 8820-8821. [Link]
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Comparative Assessment: Quinoline-5-sulfonyl Chloride (Q-5-SC) as a Labeling Agent
Executive Summary
Quinoline-5-sulfonyl chloride (Q-5-SC) represents a specialized class of fluorogenic derivatizing agents used primarily for the detection of amines and phenols in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). While structurally homologous to the industry-standard Dansyl Chloride (Dns-Cl) , Q-5-SC offers distinct physicochemical advantages, particularly regarding Stokes shift magnitude and protonation behavior in Mass Spectrometry (MS) workflows.
This guide objectively assesses the specificity of Q-5-SC, defining its chemo-selectivity profile against competing reagents and providing a validated protocol for its application in proteomic and metabolomic workflows.
Chemical Basis of Specificity
To understand the specificity of Q-5-SC, one must analyze its electrophilic core. Like other sulfonyl chlorides, Q-5-SC reacts via a nucleophilic substitution mechanism (
The Selectivity Hierarchy
Specificity is not inherent to the reagent but is conditionally imposed by the pH of the reaction buffer. The sulfonyl chloride group (
-
Primary Amines (
): Highest reaction rate (Stable Sulfonamide formation). -
Secondary Amines (
): High reaction rate (Stable Sulfonamide formation). -
Phenols (Tyr): Moderate reactivity (Sulfonate ester formation; unstable at high pH).
-
Thiols (Cys): High reactivity, but products are often unstable or reversible.
-
Imidazoles (His): Low stability (rapid hydrolysis).
Mechanistic Diagram: pH-Dependent Selectivity
The following diagram illustrates the kinetic competition between the target amine labeling and the competing hydrolysis pathway.
Figure 1: Kinetic competition pathways for Q-5-SC. Specificity for amines is maximized by maintaining pH between 8.5 and 9.5, minimizing hydrolysis and phenol esterification.
Comparative Performance Analysis
The following data contrasts Q-5-SC with its primary competitors: Dansyl Chloride (Dns-Cl) and Fluorescamine.
Table 1: Physicochemical & Performance Comparison
| Feature | This compound (Q-5-SC) | Dansyl Chloride (Dns-Cl) | Fluorescamine |
| Target Group | |||
| Fluorescence | Blue-Green ( | Green-Yellow ( | Blue-Green ( |
| Stokes Shift | High (>100 nm) | Moderate (~80-90 nm) | Moderate |
| MS Ionization | Excellent (Quinoline N protonates easily) | Good | Moderate |
| Stability | High (Sulfonamide bond) | High (Sulfonamide bond) | Low (Product degrades) |
| Steric Hindrance | Moderate | High (Naphthalene ring) | High |
Expert Insight: The "Quinoline Advantage" in Mass Spectrometry
While Dansyl chloride is the historical gold standard for fluorescence, Q-5-SC is superior for LC-MS/MS applications .
-
Reasoning: The nitrogen atom within the quinoline ring (pKa ~4.9) provides an additional site for protonation under acidic mobile phase conditions (e.g., 0.1% Formic Acid). This enhances ionization efficiency in Electrospray Ionization (ESI) positive mode compared to the naphthalene core of Dansyl, which relies solely on the dimethylamino group for charge stabilization.
Validated Experimental Protocol
To ensure specificity, the labeling environment must be strictly controlled. This protocol minimizes "off-target" labeling of phenols and hydrolysis of the reagent.
Reagents Required[1][2][3][4][5][6][7][8]
-
Labeling Buffer: 0.1 M
/ , pH 9.0. -
Reagent Stock: 10 mM Q-5-SC in anhydrous Acetone or Acetonitrile (Prepare fresh; sulfonyl chlorides degrade in moisture).
-
Quenching Agent: 150 mM Ammonium Chloride (
) or Ethanolamine.
Step-by-Step Workflow
-
Sample Preparation: Dissolve protein/peptide sample in Labeling Buffer to a concentration of 0.5 – 2.0 mg/mL.
-
Critical Check: Ensure buffer contains NO primary amines (e.g., no Tris, no Glycine).
-
-
Reagent Addition: Add Q-5-SC stock solution to the sample in a 10:1 to 50:1 molar excess (Reagent:Amine).
-
Note: Add the organic solvent slowly while vortexing to prevent protein precipitation. Keep organic solvent <20% of total volume.
-
-
Incubation: Incubate at 55°C for 15 minutes or 37°C for 45 minutes in the dark.
-
Why: Elevated temperature drives the reaction to completion against the competing hydrolysis reaction.
-
-
Quenching: Add Quenching Agent (50 mM final concentration) and incubate for 5 minutes.
-
Acidification (Optional for Specificity): Adjust pH to 3.0 using Formic Acid.
-
Result: This hydrolyzes any unstable sulfonate esters formed on Tyrosine residues, leaving only the stable amine-sulfonamides.
-
Workflow Visualization
Figure 2: Optimized workflow for Q-5-SC labeling, highlighting the acidification step to remove non-specific phenolic labeling.
Troubleshooting & Validation
Problem: Multiple peaks for a single analyte.
-
Cause: Incomplete derivatization (mono- vs di-labeling on Lysine) or side-reaction with Tyrosine.
-
Solution: Increase reagent excess to force di-labeling (saturation). Perform the acidification step (Step 5 above) to strip Tyrosine labels.
Problem: Low Fluorescence Signal.
-
Cause: Fluorescence of quinoline sulfonamides is solvent-dependent and often quenched in water.
-
Solution: Signal is highest in organic solvents. Ensure your HPLC detector is monitoring the peak during the organic gradient phase, or use post-column addition of acetonitrile.
References
-
Smith, M. A., et al. (2024). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, H., & Li, X. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI - Molecules. Available at: [Link]
-
Ngassa, F. N., et al. (2017).[3] Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination. RSC Advances. Available at: [Link]
Sources
Benchmarking Guide: Novel Quinoline-Based Probes vs. Commercial Fluorophores
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Commercial organic fluorophores (e.g., Rhodamine, Fluorescein, Cyanine) have long been the gold standard for bioimaging due to their high quantum yields and commercial availability. However, they suffer from critical limitations: small Stokes shifts (leading to self-quenching), poor photostability , and intensity-dependent artifacts .
This guide benchmarks a new generation of Quinoline-based probes (specifically focusing on Solvatochromic and ESIPT-based derivatives) against these industry standards. Our analysis—grounded in recent 2024-2025 comparative studies—demonstrates that while commercial dyes excel in initial brightness, quinoline scaffolds offer superior signal-to-noise ratios (SNR) , ratiometric capabilities , and long-term photostability for live-cell organelle tracking.
The Technical Gap: Why Switch to Quinoline?
The primary driver for adopting quinoline probes lies in their photophysical mechanisms. Unlike the rigid planar structures of Xanthene dyes (Rhodamine/Fluorescein), Quinoline derivatives often utilize Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) .
Comparative Photophysics
| Feature | Commercial Standard (e.g., Rhodamine 123, LysoTracker) | Novel Quinoline Probes (e.g., CMTP-1, PQ-Lyso) | Impact on Imaging |
| Stokes Shift | Small (<30 nm) | Large (>100 nm) | Eliminates self-quenching; allows multicolor imaging without cross-talk. |
| Mechanism | Resonance Fluorescence | ESIPT / ICT | Sensitivity to micro-environment (viscosity/polarity) rather than just concentration. |
| Photostability | Low to Moderate (Bleaches in <5 mins) | High (Stable for >30 mins) | Enables long-term time-lapse imaging of dynamic processes. |
| Sensing Mode | Intensity-based (Artifact prone) | Ratiometric (Self-calibrating) | Accurate quantification independent of probe concentration or optical path length. |
Head-to-Head Benchmarking: Case Studies
Case Study A: Mitochondrial Imaging (Viscosity & Stability)
-
Commercial Standard: MitoTracker Green FM / Red CMXRos .
-
Limitation: Relies on mitochondrial membrane potential (MMP). If MMP fluctuates, signal intensity changes artificially. Poor photostability leads to signal loss during Z-stacking.
-
-
Quinoline Challenger: CMTP-1 (Coumarin-Quinoline conjugate) .
-
Performance: Targets mitochondria via lipophilicity but senses viscosity changes.
-
Data: In comparative assays, CMTP-1 retained >85% initial fluorescence after 60 scans, whereas MitoTracker Red dropped to <40% .
-
Verdict: Use Quinoline probes for longitudinal studies of mitochondrial dynamics where bleaching is a concern.
-
Case Study B: Lysosomal pH Sensing
-
Commercial Standard: LysoTracker Red DND-99 .
-
Limitation: Accumulates in acidic organelles via protonation. It is not ratiometric ; signal intensity depends on how much dye enters the cell, not just the pH.
-
-
Quinoline Challenger: PQ-Lyso .[1]
-
Performance: Exhibits a pH-dependent spectral shift (blue to green emission).
-
Data: PQ-Lyso allows for a calibration curve (
) that accurately reports lysosomal pH (4.0–6.0) regardless of dye concentration. -
Verdict: Essential for drug development assays monitoring lysosomal acidification (e.g., autophagy inducers).
-
Mechanistic Visualization
The following diagram illustrates the superior signal fidelity of Quinoline probes (ESIPT mechanism) compared to the crosstalk-prone Commercial Dyes.
Caption: Comparison of small Stokes shift in commercial dyes leading to artifacts vs. the large shift in Quinoline probes via ESIPT mechanism.
Experimental Protocols for Benchmarking
To objectively validate these claims in your own lab, follow these self-validating protocols.
Protocol 1: Comparative Photostability Assay
Objective: Quantify the "bleaching half-life" (
-
Cell Preparation:
-
Culture HeLa or RAW 264.7 cells on 35mm glass-bottom dishes.
-
Control Group: Stain with MitoTracker Red CMXRos (50 nM) for 15 min.
-
Test Group: Stain with Quinoline Probe (e.g., 5 µM) for 30 min.
-
Crucial Step: Wash 3x with PBS to remove free dye (background check).
-
-
Imaging Setup:
-
Use a Confocal Laser Scanning Microscope (CLSM).
-
Set laser power to 10% (high stress) to accelerate bleaching.
-
Set scan interval to continuous or every 5 seconds.
-
-
Data Acquisition:
-
Acquire 100 frames over 10 minutes.
-
Select 5 Regions of Interest (ROIs) containing mitochondria and 1 background ROI.
-
-
Analysis:
-
Normalize intensity:
. -
Plot Normalized Intensity vs. Time.
-
Success Metric: Quinoline probe should maintain >80% intensity at
, while commercial dye typically drops <50%.
-
Protocol 2: Ratiometric pH Calibration (Lysosomes)
Objective: Validate the probe's ability to measure pH independent of concentration.
-
Buffer Preparation: Prepare High-K+ buffers (containing 10 µM Nigericin) at pH 4.0, 5.0, 6.0, 7.0, and 8.0. Note: Nigericin equilibrates intracellular and extracellular pH.
-
Staining: Incubate cells with Quinoline probe (10 µM) for 30 min.
-
Calibration Loop:
-
Replace medium with pH 4.0 buffer + Nigericin. Incubate 10 min.
-
Image at Channel 1 (e.g., Blue) and Channel 2 (e.g., Green).
-
Repeat sequentially for pH 5.0, 6.0, etc.
-
-
Calculation:
-
Calculate Ratio
for each cell. -
Plot
vs. pH. -
Validation: The curve must be linear (
) within the biological range (pH 4.5–6.0).
-
Validation Workflow
Use this logic flow to determine if a Quinoline probe is suitable for your specific assay.
Caption: Step-by-step decision tree for validating new quinoline probes against commercial standards.
References
-
Singh, J., & Mishra, S. (2023).[2] Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.[2] Link
-
Li, X., et al. (2022).[3] Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. Spectrochimica Acta Part A. Link
-
Tian, H., et al. (2020).[2][4] A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets.[2][4] Analyst. Link
-
Long, Y., et al. (2025). Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging.[5] Talanta. Link
-
Thermo Fisher Scientific. (n.d.). Probes for Mitochondria—Section 12.2. Molecular Probes Handbook. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
